molecular formula C8H4ClNO3S B1531007 2-Oxo-2H-indole-5-sulfonyl chloride CAS No. 1174006-95-1

2-Oxo-2H-indole-5-sulfonyl chloride

Cat. No.: B1531007
CAS No.: 1174006-95-1
M. Wt: 229.64 g/mol
InChI Key: HDBSLSOMFHRIAJ-UHFFFAOYSA-N
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Description

2-Oxo-2H-indole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H4ClNO3S and its molecular weight is 229.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxoindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSLSOMFHRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Oxo-2H-indole-5-sulfonyl chloride CAS 199328-31-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 2-Oxo-2H-indole-5-sulfonyl chloride (CAS 199328-31-9), a critical intermediate in the synthesis of kinase inhibitors.

A Pivotal Scaffold for Kinase Inhibitor Development

Executive Summary

This compound (CAS 199328-31-9) serves as a high-value electrophilic building block in medicinal chemistry. It is primarily utilized to introduce the sulfonamide moiety at the C5 position of the oxindole core—a structural motif central to the pharmacophore of several potent kinase inhibitors, including SU6656 (Src family kinase inhibitor) and OXSI-2 (Syk inhibitor). This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its strategic role in drug design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 199328-31-9
IUPAC Name 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Common Synonyms 5-Chlorosulfonyl-2-oxindole; 2-Oxoindoline-5-sulfonyl chloride
Molecular Formula C₈H₆ClNO₃S
Molecular Weight 231.66 g/mol
Physical State Solid (Light beige to off-white powder)
Melting Point 180–185 °C (dec.)[1][2]
Solubility Soluble in polar aprotic solvents (THF, DMF, DMSO); reacts with water/alcohols.
Stability Moisture sensitive; hydrolyzes to sulfonic acid and HCl.

Synthetic Utility & Mechanism[10]

The synthesis of CAS 199328-31-9 relies on the electrophilic aromatic substitution (SEAr) of 2-oxindole. The regioselectivity of this reaction is governed by the electronic directing effects of the lactam nitrogen.

Regioselectivity Logic

The oxindole core contains a fused benzene and pyrrolidinone ring. The nitrogen atom at position 1 acts as a moderate activating group (ortho/para director).

  • Position 5 (Para): This is the most electronically favorable and sterically accessible site for electrophilic attack.

  • Position 7 (Ortho): Sterically hindered and less favorable than the para position.

  • Position 3 (Alpha to Carbonyl): While acidic, it is not the site of electrophilic attack by chlorosulfonic acid under standard conditions.

Consequently, direct chlorosulfonation yields the 5-isomer with high specificity (>95%), minimizing the need for complex purification.

Reaction Landscape

The sulfonyl chloride group is a versatile "warhead" for nucleophilic substitution, enabling the rapid generation of diverse libraries.

ReactionLandscape Oxindole 2-Oxindole (Starting Material) Chloride 5-Sulfonyl Chloride (CAS 199328-31-9) Oxindole->Chloride ClSO3H (Chlorosulfonation) Sulfonamide 5-Sulfonamide (Kinase Inhibitor Core) Chloride->Sulfonamide R-NH2 (Aminolysis) Sulfonate Sulfonate Esters (Prodrugs) Chloride->Sulfonate R-OH (Esterification)

Figure 1: The central role of CAS 199328-31-9 in diversifying the oxindole scaffold.[2]

Applications in Drug Discovery: The SU6656 Case Study

The most authoritative application of this compound is in the synthesis of SU6656 , a selective Src family kinase inhibitor. The sulfonamide moiety at C5 is critical for hydrogen bonding interactions within the kinase ATP-binding pocket.

Synthesis of SU6656

The workflow demonstrates the utility of CAS 199328-31-9 as a stable, isolable intermediate that can be coupled with amines before the final condensation step.

SU6656_Synthesis Start 2-Oxindole Inter1 5-Sulfonyl Chloride (CAS 199328-31-9) Start->Inter1 ClSO3H, <30°C -> 68°C Inter2 5-(N,N-Dimethylsulfonamide) -2-oxindole Inter1->Inter2 Dimethylamine, THF Final SU6656 (Src Inhibitor) Inter2->Final Aldehyde Condensation (Knoevenagel)

Figure 2: Synthetic route to SU6656 utilizing the 5-sulfonyl chloride intermediate.

Experimental Protocols

Synthesis of this compound

Source Validation: Adapted from verified protocols for SU6656 synthesis.

Reagents:

  • 2-Oxindole (Indolin-2-one)[1][3]

  • Chlorosulfonic acid (ClSO₃H) - Freshly distilled recommended

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer and a drying tube (CaCl₂). Cool the flask in an ice bath.

  • Addition: Charge the flask with Chlorosulfonic acid (approx. 4-5 equivalents relative to oxindole).

  • Reaction: Slowly add 2-Oxindole portion-wise, maintaining the internal temperature below 30°C . The reaction is exothermic.

  • Maturation: Once addition is complete, stir at room temperature for 1.5 hours.

  • Heating: Gradually heat the mixture to 68°C and hold for 1 hour to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Violent evolution of HCl gas.

  • Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Expected Yield: 50–79%

    • Appearance: Off-white to beige solid.

General Sulfonamide Coupling (Schotten-Baumann Conditions)

Procedure:

  • Dissolve the amine (1.1 eq) in dry THF or DCM.

  • Add a base (Triethylamine or DIPEA, 2.0 eq).

  • Cool to 0°C.

  • Add This compound (1.0 eq) portion-wise.

  • Warm to room temperature and stir for 2–4 hours.

  • Monitor by TLC/LC-MS (Product is usually more polar than the chloride but less polar than the sulfonic acid).

Handling & Safety Data

Stability Profile
  • Hydrolysis: The compound is moisture sensitive . Exposure to atmospheric humidity converts the chloride back to the sulfonic acid (CAS 200057-39-2), which is non-electrophilic and useless for coupling.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Safety Hazards (GHS Classification)
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • EUH014: Reacts violently with water.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood due to HCl evolution.

References

  • Blake, R. A., et al. (2000). "SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling." Molecular and Cellular Biology, 20(23), 9018–9027.

  • ChemicalBook. (2025). "2-Oxoindoline-5-sulfonyl chloride Properties and Synthesis."

  • Bhavaraju, K., et al. (2008). "Evaluation of OXSI-2 as a Syk selective inhibitor in platelets." European Journal of Pharmacology, 580(3), 285-290.[4]

  • Organic Syntheses. (1928). "p-Acetaminobenzenesulfonyl chloride." Org.[5][6][7] Synth. 8, 100. (General method reference for chlorosulfonation).

  • PubChem. (2025).[2] "2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 4962506)."[2] National Library of Medicine.

Sources

2-oxoindoline-5-sulfonyl chloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Oxoindoline-5-Sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

2-Oxoindoline-5-sulfonyl chloride is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its unique bifunctional structure, combining the privileged oxindole scaffold with a highly reactive sulfonyl chloride group, makes it a versatile building block for synthesizing a diverse range of bioactive molecules. This guide provides a comprehensive overview of its chemical structure, molecular properties, a detailed synthesis protocol, and its key applications, with a focus on the development of novel therapeutic agents. Designed for researchers and scientists, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Molecular Profile

Chemical Structure and Identifiers

2-Oxoindoline-5-sulfonyl chloride possesses a fused bicyclic system where a benzene ring is fused to a pyrrolidin-2-one ring. The key reactive handle, the sulfonyl chloride (-SO₂Cl) group, is attached at the 5-position of this oxindole core.

  • IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride[1]

  • Common Synonyms: 2-Oxo-5-indolinesulfonyl chloride, 2,3-Dihydro-2-oxo-1H-indole-5-sulphonyl chloride[2][3][4]

  • CAS Number: 199328-31-9[2][3][4][5]

  • Molecular Formula: C₈H₆ClNO₃S[1][2][4][5]

  • SMILES: C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O[1]

Physicochemical Properties

The physical and chemical properties of 2-oxoindoline-5-sulfonyl chloride are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 231.66 g/mol [1][3][4][5]
Appearance White to off-white solid[2]
Melting Point 160 °C to 185 °C[2][3]
Purity Typically ≥95-97%[2][3][4]
Storage Conditions Refrigerated, under inert atmosphere

Synthesis and Purification

Mechanistic Rationale: Electrophilic Aromatic Sulfonylation

The synthesis of 2-oxoindoline-5-sulfonyl chloride is a classic example of electrophilic aromatic substitution. The starting material, indolin-2-one (oxindole), contains a moderately activated benzene ring. The reaction proceeds by treating oxindole with chlorosulfonic acid. The powerful electrophile, chlorosulfonic acid, attacks the electron-rich 5-position of the oxindole ring, which is para to the activating amide nitrogen, leading to the formation of the sulfonyl chloride. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition.

Detailed Experimental Protocol

This protocol is based on a well-established laboratory procedure for the chlorosulfonation of indolin-2-one.[2]

Materials:

  • Indolin-2-one (1 equivalent)

  • Chlorosulfonic acid (approx. 4 equivalents)

  • Ice bath

  • Stirring apparatus

  • Reaction flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, place indolin-2-one (e.g., 13.3 g, 100 mmol).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (e.g., 27 mL, 408 mmol) dropwise to the stirring indolin-2-one.[2] The rate of addition must be carefully controlled to maintain the internal reaction temperature below 30 °C. This step is highly exothermic, and rigorous temperature management is essential to ensure selectivity and safety.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for 1.5 hours.[2]

  • Heating: Subsequently, warm the reaction mixture to 68 °C and maintain this temperature for 1 hour to drive the reaction to completion.[2]

  • Work-up and Isolation: Cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. Dry the product in a vacuum oven. The resulting 2-oxoindoline-5-sulfonyl chloride is often of sufficient purity (e.g., 98% yield) to be used in subsequent steps without further purification.[2]

Characterization Data

The structural integrity of the synthesized compound can be confirmed by standard analytical techniques.[2]

  • ¹H NMR (DMSO-d₆, δ, ppm): 10.48 (br s, 1H, NH), 7.46-7.42 (m, 2H, Ar-H), 6.74 (d, 1H, J = 7.7 Hz, Ar-H), 3.46 (s, 2H, CH₂).[2]

  • ¹³C NMR (DMSO-d₆, δ, ppm): 175.89, 143.68, 139.71, 124.55, 121.32, 107.39, 35.16.[2]

  • Elemental Analysis (C₈H₆ClNO₃S):

    • Calculated: C 41.48%, H 2.61%, N 6.05%, S 13.84%.[2]

    • Measured: C 41.57%, H 2.72%, N 6.14%, S 13.92%.[2]

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Indolin2One Indolin-2-one Reaction 1. Controlled Addition (<30°C) 2. Stir at RT (1.5h) 3. Heat to 68°C (1h) Indolin2One->Reaction ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction Quench Pour into Ice Water (Precipitation) Reaction->Quench Cooling Filter Vacuum Filtration & Water Wash Quench->Filter Isolation Dry Vacuum Drying Filter->Dry FinalProduct 2-Oxoindoline-5-sulfonyl Chloride Dry->FinalProduct Yield: ~98%

Caption: Workflow for the synthesis of 2-oxoindoline-5-sulfonyl chloride.

Chemical Reactivity and Synthetic Utility

The Sulfonyl Chloride Moiety: A Potent Electrophile

The reactivity of 2-oxoindoline-5-sulfonyl chloride is dominated by the sulfonyl chloride group.[6] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide array of nucleophiles, with the chloride ion acting as an excellent leaving group.[6] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Transformations in Drug Discovery

The most common and synthetically valuable reactions involve the coupling of the sulfonyl chloride with nucleophiles to form stable linkages, which are often found in biologically active molecules.

  • Sulfonamide Formation: This is the most prevalent reaction. The sulfonyl chloride reacts readily with primary or secondary amines in the presence of a base (like pyridine or triethylamine) to form a stable sulfonamide linkage (-SO₂-NRR'). This reaction is fundamental to the synthesis of many drugs, including carbonic anhydrase inhibitors and kinase inhibitors.[7]

  • Sulfonate Ester Formation: In the presence of alcohols and a base, the compound forms sulfonate esters (-SO₂-OR). This transformation is useful for converting a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[6]

ReactivityPathways cluster_products Key Derivatives cluster_applications Therapeutic Applications Start 2-Oxoindoline-5-sulfonyl Chloride Sulfonamide Indoline-5-Sulfonamides Start->Sulfonamide + Primary/Secondary Amine (R₂NH) - HCl SulfonateEster Indoline-5-Sulfonate Esters Start->SulfonateEster + Alcohol (R-OH) - HCl App1 Carbonic Anhydrase Inhibitors Anticancer Agents Sulfonamide->App1 App2 Synthetic Intermediates (Activating OH groups) SulfonateEster->App2

Caption: Core reactivity pathways of 2-oxoindoline-5-sulfonyl chloride.

Applications in Medicinal Chemistry

The oxindole core is a "privileged scaffold" in drug discovery, meaning it is a structural motif capable of binding to multiple biological targets. The addition of the sulfonyl chloride handle at the 5-position provides a direct route to functionalize this core and explore its therapeutic potential.

  • Intermediate for Antitumor Agents: 2-Oxoindoline-5-sulfonyl chloride is explicitly used as a reactant to prepare derivatives with potential antitumor activity, such as bis-indole-substituted pyridines and various 3,5-substituted indolin-2-ones.[2]

  • Precursor to Kinase Inhibitors: The 5-sulfonamide indolin-2-one scaffold is a known pharmacophore for various kinase inhibitors. For instance, novel 5-sulfonyl-indolin-2-ones have been synthesized and identified as potent cytotoxic agents and inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2), a key target in cancer therapy.[8]

  • Scaffold for Carbonic Anhydrase Inhibitors: The synthesis of indoline-5-sulfonamides from this starting material has led to the discovery of potent inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[7] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy for cancer treatment.

Safety and Handling

As with all sulfonyl chlorides, 2-oxoindoline-5-sulfonyl chloride should be handled with care in a well-ventilated fume hood.

  • Hazards: It is corrosive and moisture-sensitive. Upon contact with water or moist air, it will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Refrigerated storage is recommended to ensure long-term stability.

Conclusion

2-Oxoindoline-5-sulfonyl chloride stands out as a high-value, versatile building block for drug discovery and development. Its straightforward, high-yield synthesis and the predictable, robust reactivity of its sulfonyl chloride group provide medicinal chemists with a reliable tool for accessing novel chemical space. Its demonstrated utility in the synthesis of potent kinase and carbonic anhydrase inhibitors underscores its importance and ensures its continued application in the pursuit of next-generation therapeutics.

References

  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride. Retrieved from [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

Sources

Pharmacological Profiling & Synthetic Utility of 5-Sulfonyl Indole Derivatives

[1][2]

Executive Summary & Pharmacophore Analysis

5-sulfonyl indole derivatives represent a specialized subclass of the indole pharmacophore where the 5-position is functionalized with a sulfonyl group (sulfone


C5-sulfonyl
  • Metabolic Blockade: The 5-position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with a metabolically stable sulfonyl group blocks this degradation pathway, extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of the sulfonyl group reduces the electron density of the indole ring, altering 
    
    
    stacking interactions in protein binding pockets (e.g., Tubulin, Carbonic Anhydrase).
  • Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens serve as critical H-bond acceptors in hydrophobic pockets where water networks are excluded.

Structural Classification

The biological activity depends heavily on the regiochemistry of the sulfonyl attachment. This guide focuses on Type A (C5-Sulfonyl) while referencing Type B and C for comparative SAR context.

IndoleSARIndoleIndole CoreC5C5-Position(Target of Interest)Indole->C5Sulfonyl (-SO2R)Metabolic BlockadeH-Bond AcceptorN1N1-Position(Solubility/Linker)Indole->N1Arylsulfonyl(5-HT6 Antagonists)C3C3-Position(Potency/Selectivity)Indole->C3Linker to Pharmacophore(HIV-1 NNRTIs)ActivityActivityC5->ActivityCarbonic Anhydrase Inhib.Tubulin PolymerizationAntimicrobial

Figure 1: SAR Zones of the Indole Scaffold. The C5-sulfonyl group specifically modulates metabolic stability and H-bond interactions in deep binding pockets.

Therapeutic Applications & Mechanisms[3][4]

A. Oncology: Tubulin Polymerization Inhibition

5-sulfonyl indoles, particularly 5-sulfonamido-3-phenylindoles , function as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on

  • Mechanism: The indole moiety mimics the biaryl system of colchicine. The 5-sulfonyl group positions its oxygen atoms to interact with residues like Val181 and Cys241 , locking the tubulin dimer in a curved conformation that prevents microtubule assembly.

  • Key Data:

    • Compounds with a 3-(3,4,5-trimethoxyphenyl) moiety and a 5-benzenesulfonyl group show

      
       values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines.
      
    • Resistance Profile: Unlike taxanes, these derivatives often retain potency against P-glycoprotein (P-gp) overexpressing multidrug-resistant (MDR) cell lines.

B. CNS Disorders: 5-HT6 Receptor Antagonism

While N1-arylsulfonyl indoles are the classic 5-HT6 antagonists (e.g., for Alzheimer's cognition enhancement), C5-sulfonyl modifications are used to fine-tune selectivity against 5-HT2A and 5-HT2B receptors.

  • SAR Insight: Introduction of a bulky sulfonyl group at C5 can sometimes reduce affinity due to steric clash in the tight 5-HT6 hydrophobic pocket; however, smaller 5-methylsulfonyl groups are tolerated and improve blood-brain barrier (BBB) permeability by lowering the polar surface area compared to carboxylic acid isosteres.

C. Infectious Diseases: Carbonic Anhydrase (CA) & Antimicrobial Activity

Indoline-5-sulfonamides and their oxidized indole counterparts are highly specific inhibitors of human Carbonic Anhydrase (hCA) isoforms IX and XII, which are validated hypoxic tumor targets.

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG) within the enzyme's active site. The indole scaffold interacts with the hydrophobic half of the active site cleft, conferring isoform selectivity.
    
Therapeutic AreaTargetKey Substituent (R)MechanismReference
Oncology Tubulin (

-subunit)
3-phenyl-5-(benzenesulfonyl)Microtubule Destabilization[1, 4]
CNS 5-HT6 Receptor5-methylsulfonylGs-protein blockade[2, 3]
Antimicrobial Bacterial Membrane3-phenyl-5-sulfonamideMembrane depolarization[5]
Enzymatic Carbonic AnhydraseIndoline-5-sulfonamideZn(II) ion coordination[6]

Synthetic Strategies

The synthesis of 5-sulfonyl indoles is challenging due to the electron-rich nature of the indole ring, which favors electrophilic substitution at C3 rather than C5. Two primary strategies are employed:

Strategy A: Copper-Catalyzed C-S Coupling (Modern)

This method utilizes 5-bromoindole and sodium sulfinates, avoiding the regioselectivity issues of electrophilic substitution.

SynthesisSM5-BromoindoleCatCuI / L-ProlineDMSO, 100°CSM->CatReagentR-SO2Na(Sodium Sulfinate)Reagent->CatProduct5-Sulfonyl IndoleCat->ProductUllmann-typeCoupling

Figure 2: Copper-catalyzed synthesis of 5-sulfonyl indoles.

Strategy B: Chlorosulfonation of Indolines (Classic)

Direct chlorosulfonation of indole is unstable. The indoline (dihydroindole) intermediate is used, followed by oxidation.

  • Protection: Indoline

    
     N-Acetylindoline.
    
  • Sulfonation: Reaction with chlorosulfuric acid (

    
    ) yields the 5-sulfonyl chloride (para to the nitrogen).
    
  • Functionalization: Reaction with amines/alcohols.

  • Oxidation: DDQ or

    
     restores the indole aromaticity.
    

Experimental Protocols

Protocol 1: Synthesis of 5-(Phenylsulfonyl)-1H-indole (Cu-Catalyzed)

Objective: Synthesis of C5-sulfone via C-S bond formation.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Sodium benzenesulfinate (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • NaOH (2.0 equiv)

  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindole (1.0 mmol), sodium benzenesulfinate (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and NaOH (80 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvation: Add anhydrous DMSO (3.0 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn from green/blue to dark brown.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a celite pad to remove copper salts.

  • Extraction: Wash the organic layer with brine (3x), dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 5-sulfonyl indoles typically elute at 20-30% EtOAc.

Protocol 2: Tubulin Polymerization Assay (In Vitro)

Objective: Validate biological activity of the synthesized derivative.

Materials:

  • Purified Tubulin protein (>99% pure from bovine brain).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Test Compound (dissolved in DMSO).[1]

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add test compound (final conc. 1–10

    
    ) to a 96-well UV-transparent plate pre-warmed to 37°C. DMSO control should be <1%.
    
  • Initiation: Add the cold tubulin solution to the wells.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (Nucleation, Elongation, Plateau).

    • Active Inhibitor: Flattened curve (reduced

      
       and final absorbance).
      

References

  • Mechanism of Tubulin Inhibition

    • Title: Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2]

    • Source:Molecules (2022).[1][3][4][5]

    • URL:[Link]

  • 5-HT6 Receptor Ligands

    • Title: Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evalu
    • Source:European Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • C5-Substitution Effects

    • Title: Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor.[6][7] Insights on the Influence of C-5 Substitution on Ligand Affinity.

    • Source:Int. J. Mol. Sci. (2021).[8]

    • URL:[Link][1]

  • Synthesis (Cu-Catalyzed)

    • Title: Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles.[9]

    • Source:J. Org.[9][10] Chem. (2015).[11][12]

    • URL:[Link]

  • Antimicrobial Activity

    • Title: Synthesis of biologically active sulfonamide-based indole analogs: a review.
    • Source:Future Journal of Pharmaceutical Sciences (2023).
    • URL:[Link][13]

  • Carbonic Anhydrase Inhibition

    • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
    • Source:Molecules (2022).[1][3][4][5]

    • URL:[Link]

2-Oxo-2H-indole-5-sulfonyl chloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Handling & Applications of 2-Oxoindoline-5-sulfonyl Chloride Document Type: Technical Safety & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and HSE Officers

Executive Summary & Compound Profile

2-Oxoindoline-5-sulfonyl chloride (CAS: 199328-31-9) is a high-value electrophilic scaffold used primarily in the synthesis of sulfonamide-based kinase inhibitors and GPCR ligands. As a sulfonyl chloride derivative of the privileged oxindole core, it serves as a critical "warhead" for late-stage diversification in drug discovery.

However, its utility is matched by its reactivity. It is a moisture-sensitive corrosive that releases hydrochloric acid (HCl) upon contact with mucosal membranes or atmospheric humidity. This guide synthesizes critical safety data with field-proven experimental protocols to ensure both personnel safety and synthetic success.

Physicochemical Specifications
ParameterData
IUPAC Name 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Common Synonyms 2-Oxoindoline-5-sulfonyl chloride; 5-Chlorosulfonyl-2-oxindole
CAS Number 199328-31-9
Molecular Formula C₈H₆ClNO₃S
Molecular Weight 231.66 g/mol
Physical State Off-white to light brown solid
Melting Point >160°C (often decomposes)
Solubility Soluble in DCM, THF, DMF; Reacts violently with water/alcohols

Critical Safety Assessment (Risk Analysis)

This section translates standard SDS data into a mechanistic risk assessment. The primary hazard is not merely toxicity, but chemical reactivity leading to immediate tissue destruction.

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Corrosive to Metals: Category 1.

  • Specific Target Organ Toxicity: Respiratory irritation (Lachrymator).

Mechanism of Injury: Hydrolysis

Upon contact with moisture (in eyes, lungs, or sweat), the sulfonyl chloride moiety undergoes rapid hydrolysis. This generates two hazardous species: the corresponding sulfonic acid (a strong organic acid) and hydrochloric acid (gas/liquid).

Diagram 1: Hydrolysis & Injury Mechanism This diagram illustrates the chemical pathway of injury upon physiological contact.

HydrolysisMechanism Scaffold 2-Oxoindoline-5-SO2Cl (Lipophilic Electrophile) Intermediate Transition State (Rapid Hydrolysis) Scaffold->Intermediate Contact Water H2O (Tissue Moisture) Water->Intermediate Acid R-SO3H (Sulfonic Acid) Intermediate->Acid Tissue Damage HCl HCl (Hydrochloric Acid) Intermediate->HCl Chemical Burn

Caption: Mechanism of tissue injury. The lipophilic scaffold penetrates skin, reacting with water to release corrosive HCl.

Handling & Storage Protocols

Expert Insight: Standard nitrile gloves are often insufficient for sulfonyl chlorides in solution, as the organic solvent (e.g., DCM) can carry the corrosive agent through the glove material.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Silver Shield or thick Nitrile (8 mil) if handling concentrated solutions.

  • Respiratory: Work strictly within a certified chemical fume hood. If weighing large quantities (>5g) outside a hood, a full-face respirator with acid gas cartridges is required.

  • Eyes: Chemical splash goggles + Face shield. Safety glasses are insufficient due to the risk of lachrymatory vapors.

Storage Stability
  • Condition: Store under inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8°C).

  • Container: Tightly sealed, corrosion-resistant vials (glass with Teflon-lined caps).

  • Shelf-life: Hydrolysis is the primary degradation pathway. If the solid turns sticky or smells acrid (HCl), purity is compromised.

Application: Sulfonamide Synthesis

The primary application of this scaffold is coupling with amines to form sulfonamides.[2] The following protocol is designed to maximize yield while minimizing hydrolysis side-reactions.

Expert Insight: The choice of base and temperature is critical. Pyridine acts as both a solvent and a nucleophilic catalyst, but for purification ease, a tertiary amine (DIPEA/TEA) in DCM is often preferred.

Experimental Protocol: General Coupling Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.2–1.5 equiv) in anhydrous Dichloromethane (DCM) or THF.

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Reasoning: Low temperature suppresses the competitive hydrolysis reaction with adventitious water and controls the exotherm of the sulfonylation.

  • Addition: Add 2-Oxoindoline-5-sulfonyl chloride (1.0–1.1 equiv) portion-wise or as a solution in DCM.

    • Note: Do not add the amine to the chloride; adding the chloride to the amine ensures the base neutralizes HCl immediately upon formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Validation: Look for the disappearance of the amine. The sulfonyl chloride does not fly well on LC-MS (hydrolyzes on column).

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with EtOAc or DCM. Wash with brine, dry over Na₂SO₄.[3]

Diagram 2: Synthetic Workflow Visualizing the operational steps to ensure safety and yield.

SynthesisWorkflow Prep Step 1: Inert Setup (Dry Flask, N2 atm) Mix Step 2: Amine + Base (DCM/THF, 0°C) Prep->Mix Add Step 3: Add Sulfonyl Chloride (Slow Addition) Mix->Add Maintain 0°C Monitor Step 4: Monitor (TLC/LCMS) (Check for Hydrolysis) Add->Monitor Warm to RT Quench Step 5: Quench (Sat. NaHCO3) Monitor->Quench Completion

Caption: Step-by-step synthetic workflow for sulfonamide coupling, emphasizing temperature control.

Emergency Response

In the event of exposure, speed is critical to prevent permanent tissue damage.

ScenarioImmediate Action
Skin Contact DO NOT NEUTRALIZE. Flush immediately with copious amounts of water for >15 minutes.[4][5] Neutralizing with base (e.g., bicarbonate) on skin can generate heat and worsen the burn.
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[4][5] Remove contact lenses if present.[4] Seek immediate ophthalmological attention.
Spill (Solid) Do not sweep dry dust (aerosol risk). Cover with dry lime or soda ash, pick up carefully, and place in a closed container. Ventilate area.[4][5]
Ingestion Do NOT induce vomiting (risk of esophageal perforation).[1] Rinse mouth with water.[4][5]

References

  • PubChem. (2025).[6] Compound Summary: 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 4962506).[6] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Retrieved from [Link]

Sources

Technical Guide: Applications of Indole Sulfonyl Chlorides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 15 FDA-approved drugs. While N-alkylation and C3-acylation are standard derivatization pathways, the indole sulfonyl chloride moiety represents a distinct, high-value vector for chemical space exploration.[1]

This guide focuses specifically on the applications of indole-sulfonyl chlorides (Indole-SO₂Cl) as electrophilic building blocks.[1] Unlike the more common N-sulfonyl indoles (formed from indole nucleophiles and aryl sulfonyl chlorides), Indole-SO₂Cl reagents allow for the installation of the sulfonamide "warhead" directly onto the indole ring. This connectivity is critical for designing Carbonic Anhydrase (CA) inhibitors , 5-HT₆ receptor antagonists , and antiviral agents , where the sulfonamide group acts as a primary zinc-binding group (ZBG) or hydrogen-bond acceptor.[1]

Part 1: Synthetic Architectures & Reactivity Profile

The utility of indole sulfonyl chlorides lies in their ability to introduce the sulfonyl group at specific positions (C3, C5, or C6) depending on the substrate's substitution pattern and reaction conditions.

The Regioselectivity Switch

The position of chlorosulfonation is governed by the electronic density of the indole ring.

  • C3-Sulfonylation: The C3 position is the most electron-rich.[1] Direct reaction of unsubstituted indole with chlorosulfonic acid (

    
    ) typically yields indole-3-sulfonyl chloride.[1]
    
  • C5-Sulfonylation: If the C3 position is blocked (e.g., by a methyl group) or if the nitrogen is protected with a bulky/electron-withdrawing group that sterically hinders C3, sulfonation often occurs at C5.

  • C2-Lithiation/Sulfonylation: A complementary approach involves C2-lithiation (using n-BuLi) followed by quenching with

    
     and subsequent chlorination (e.g., with NCS), yielding indole-2-sulfonyl chlorides.[1]
    
DOT Diagram: Synthetic Pathways

The following diagram illustrates the decision matrix for synthesizing specific indole sulfonyl chloride regioisomers.

IndoleSulfonylSynthesis Indole Indole Core ClSO3H Chlorosulfonic Acid (ClSO3H) Indole->ClSO3H Electrophilic Subst. TempControl Temp Control (0°C vs Reflux) ClSO3H->TempControl C3_Product Indole-3-Sulfonyl Chloride (Kinetic Product) TempControl->C3_Product 0°C, Unsubstituted C5_Product Indole-5-Sulfonyl Chloride (Thermodynamic/Blocked C3) TempControl->C5_Product C3-Blocked or High Temp CA_Inhibitors CA IX/XII Inhibitors (Hypoxic Tumors) C3_Product->CA_Inhibitors Antivirals Antiviral Agents (HIV/HCV) C5_Product->Antivirals

Figure 1: Synthetic workflow for accessing regioselective indole sulfonyl chlorides.[1] Note the dependence on temperature and C3-substitution.[1]

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Carbonic Anhydrase Inhibitors (CAIs)

One of the most potent applications of indole sulfonyl chlorides is in the synthesis of selective inhibitors for Human Carbonic Anhydrase (hCA) isoforms IX and XII.[2][3][4] These transmembrane isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) and regulate pH to promote metastasis.

  • Mechanism: The sulfonamide moiety (

    
    ), derived from the indole sulfonyl chloride, acts as a Zinc-Binding Group (ZBG). It coordinates directly with the 
    
    
    
    ion in the enzyme's active site.
  • Advantage: The indole scaffold fits into the hydrophobic pocket of the enzyme, providing selectivity over the ubiquitous cytosolic isoforms (hCA I and II), thereby reducing side effects.

  • Key Example: Indole-3-sulfonamides have shown

    
     values in the low nanomolar range for hCA IX, effectively disrupting the tumor's ability to regulate intracellular pH.[1]
    
Antiviral Agents

Indole-5-sulfonamides and related oxindole derivatives have emerged as promising scaffolds for antiviral therapy.[1]

  • Target: HIV-1 Reverse Transcriptase (NNRTIs) and HCV NS5B polymerase.[1]

  • Structure-Activity Relationship (SAR): The sulfonyl linker provides a rigid geometry that positions the indole core to interact with hydrophobic residues (e.g., Tyr181 in HIV RT), while the sulfonamide nitrogen can engage in hydrogen bonding with the backbone.

  • Recent Developments: 3-substituted-3-hydroxy-2-oxindole sulfonamides, synthesized via chlorosulfonation of the oxindole core, have demonstrated broad-spectrum activity against plant viruses (e.g., PVY) and are being investigated for human viral pathogens.[1]

GPR17 Modulators (CNS Disorders)

GPR17 is a G-protein-coupled receptor involved in myelination.[1] Antagonists of GPR17 are sought for treating Multiple Sclerosis (MS).

  • Application: N-(phenyl)-indole-3-sulfonamides are a class of GPR17 modulators.[1][5]

  • Synthesis: These are prepared by reacting indole-3-sulfonyl chloride with substituted anilines.[1] The resulting sulfonamide bridge is critical for maintaining the correct orientation between the indole and the phenyl ring to fit the receptor binding pocket.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Indole-3-Sulfonyl Chloride

This protocol describes the chlorosulfonation of indole, a moisture-sensitive reaction requiring strict anhydrous conditions.[1]

Reagents:

  • Indole (1.0 eq)

  • Chlorosulfonic acid (

    
    ) (5.0 eq)
    
  • Anhydrous Dichloromethane (DCM) or Pyridine (as solvent/base)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

  • Solvent Preparation: Charge the flask with anhydrous DCM (10 mL per gram of indole) and cool to 0°C using an ice/salt bath.

  • Reagent Addition: Add Indole (1.0 eq) to the flask. Ensure complete dissolution.

  • Chlorosulfonation: Transfer Chlorosulfonic acid (5.0 eq) to the addition funnel. Dropwise , add the acid to the stirring indole solution over 30 minutes. Caution: The reaction is highly exothermic and evolves HCl gas.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours. Monitor by TLC (Note: The chloride is unstable on silica; quench a small aliquot with amine to monitor the sulfonamide derivative).

  • Workup: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the solid rapidly. Wash with cold water (2x) and cold hexane (2x) to remove excess acid.

  • Storage: Dry under high vacuum for 1 hour. Use immediately for the coupling step, as the product hydrolyzes to the sulfonic acid upon prolonged exposure to air.

Protocol 3.2: General Sulfonylation of Amines

Coupling the indole-3-sulfonyl chloride with an amine to form the active pharmaceutical ingredient (API) precursor.[1]

Reagents:

  • Indole-3-sulfonyl chloride (1.0 eq)[1]

  • Amine (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Anhydrous THF or DCM[1]

Methodology:

  • Dissolve the Amine (1.1 eq) and Base (2.0 eq) in anhydrous THF at 0°C.

  • Add Indole-3-sulfonyl chloride (1.0 eq) portion-wise as a solid or dissolved in a minimal amount of THF.

  • Warm to room temperature and stir for 4–12 hours.

  • Concentrate the solvent in vacuo.

  • Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine/base), saturated

    
    , and brine.
    
  • Dry over

    
     and purify via column chromatography.
    

Part 4: Data Summary & SAR Insights

The following table summarizes the impact of the sulfonyl chloride position on biological activity.

Core StructureSulfonyl PositionTargetPrimary MechanismKey Reference
Indole C3 (

)
hCA IX / XIIZn²⁺ Coordination[1, 2]
Indole C3 (

)
GPR17Receptor Antagonism[3]
Indoline C5 (

)
hCA IXHypoxia Selectivity[4]
Dihydrobenzo[cd]indole C6 (

)
TNF-αCytokine Inhibition[5]
SAR Visualization: The "Warhead" Effect

The sulfonamide group acts as an electronic "sink," withdrawing electron density from the indole ring. This increases the acidity of the indole N-H proton (pKa ~16 → ~13), enhancing its ability to serve as a hydrogen bond donor in the receptor pocket.

SAR_Map Indole Indole Core (Hydrophobic Interaction) Sulfonyl Sulfonyl Group (SO2) (Rigid Linker / H-Bond Acceptor) Indole->Sulfonyl Electronic w/d (Inc. NH Acidity) Target Target Binding (Zn2+ or Hydrophobic Pocket) Indole->Target Pi-Stacking Amine Amine Tail (NH-R) (Solubility / Specificity) Sulfonyl->Amine Vector for Diversity Sulfonyl->Target Primary Interaction

Figure 2: Pharmacophore map of Indole Sulfonamides.[1] The sulfonyl group is central to both the electronic modulation of the core and the direct binding to the target.

References

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Arch. Pharm. (Weinheim), 2022.[6][4] Link

  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Int. J. Mol.[1] Sci., 2019. Link

  • N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators. Patent WO2020254289A1, 2020.[1] Link

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals, 2022.[1] Link

  • Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Front. Chem., 2018. Link

Sources

2-Oxo-2H-indole-5-sulfonyl chloride stability in moisture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Stability & Handling of 2-Oxo-2H-indole-5-sulfonyl Chloride

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound (CAS: 199328-31-9), also known as 5-chlorosulfonyl-2-oxindole, is a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and diverse sulfonamide libraries. While structurally robust enough to be isolated, it exhibits moderate-to-high moisture sensitivity , occupying a "Goldilocks" zone of reactivity: stable enough to precipitate from ice-water but labile enough to degrade into 2-oxoindoline-5-sulfonic acid upon prolonged exposure to atmospheric moisture or protic solvents.

This guide details the mechanistic basis of this instability, provides a self-validating protocol for its handling, and outlines the "Ice-Quench Paradox" that allows its successful isolation.

Structural & Mechanistic Analysis

The Compound[1][2][3][4][5][6][7][8][9]
  • Systematic Name: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

  • Core Structure: An oxindole (indolin-2-one) fused ring system with a sulfonyl chloride moiety at the C5 position.[1][2][3]

  • Electronic Environment: The nitrogen atom at position 1 is an amide (lactam). While less electron-donating than an amine, it still exerts a

    
     (mesomeric) effect. The C5 position is para to this nitrogen, effectively coupling the sulfonyl group to the electron-rich system.
    
Mechanism of Hydrolysis

Unlike acyl chlorides, which hydrolyze via a planar carbonyl intermediate, sulfonyl chlorides hydrolyze via an


-like mechanism involving a trigonal bipyramidal transition state.
  • Nucleophilic Attack: Water attacks the sulfur atom.

  • Electronic Influence: The electron-donating nature of the oxindole ring (via the nitrogen) theoretically stabilizes the ground state but can also stabilize the developing positive charge on sulfur in the transition state, making it susceptible to nucleophilic attack.

  • Leaving Group: Chloride is expelled, generating HCl and the sulfonic acid. The generated HCl is autocatalytic—it increases the ionic strength and can protonate the water, though in bulk solid storage, the hygroscopic nature of HCl accelerates moisture absorption, creating a "wet paste" that rapidly decomposes the remaining bulk.

Figure 1: Hydrolysis Pathway

Hydrolysis cluster_0 Degradation Cycle SM 2-Oxo-2H-indole-5-sulfonyl chloride TS Trigonal Bipyramidal Transition State SM->TS + H₂O H2O H₂O (Atmospheric/Solvent) H2O->TS Prod 2-Oxoindoline-5-sulfonic acid TS->Prod - HCl HCl HCl (Autocatalytic) TS->HCl HCl->SM Accelerates Degradation

Caption: The hydrolysis pathway showing the autocatalytic effect of generated HCl on bulk stability.

Stability Profile & The "Ice-Water Paradox"

A common misconception is that moisture-sensitive sulfonyl chlorides cannot touch water. This is false. The synthesis of this compound relies on the Ice-Water Paradox :

  • Kinetic Stability at 0°C: The rate of hydrolysis at 0°C is significantly slower than the rate of precipitation. When the reaction mixture (in chlorosulfonic acid) is poured onto ice, the compound precipitates immediately.

  • Thermodynamic Instability: Once dissolved in water or left wet at room temperature, hydrolysis becomes the dominant pathway.

ConditionStability EstimateObservation
Solid, Dry, -20°C (Inert Gas) > 12 MonthsStable white/off-white powder.
Solid, Ambient Air < 30 DaysTurns pink/brown; formation of acidic crust.
Ice-Water Slurry (0°C) ~ 30-60 MinutesStable enough for filtration.
Solution (Wet THF/DCM) < 1 HourRapid hydrolysis to sulfonic acid.
Solution (Dry THF/DCM) > 24 HoursStable for synthesis.

Experimental Protocols

Synthesis & Isolation (The Quench Protocol)

Based on chlorosulfonation of oxindole.

  • Reaction: Charge chlorosulfonic acid (excess) into a flask. Cool to 0°C. Add oxindole portion-wise.

  • Heating: Stir at RT for 30 min, then heat to 70°C for 1-2 hours to drive conversion.

  • The Critical Quench:

    • Prepare a beaker with crushed ice (excess volume vs acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Why: This dissipates the massive exotherm of destroying excess

      
      .[4] If the temperature rises, the product hydrolyzes.
      
  • Filtration: Filter immediately while cold. Wash with cold water to remove residual acid.

  • Drying: This is the failure point. Do not air dry for long periods. Press dry on the funnel, then move immediately to a vacuum desiccator over

    
     or KOH.
    

Figure 2: Synthesis & Isolation Workflow

Synthesis Start Oxindole + ClSO₃H (0°C → 70°C) Quench Pour onto Crushed Ice (Maintain T < 5°C) Start->Quench Reaction Complete Filter Rapid Filtration (Cold Water Wash) Quench->Filter Precipitation Dry Vacuum Desiccator (Over KOH/P₂O₅) Filter->Dry Minimize Air Exposure Store Storage: -20°C Under Argon Dry->Store Product Isolated

Caption: Workflow emphasizing temperature control during the critical quench phase.

Self-Validating Quality Control (Derivatization)

Direct LCMS of sulfonyl chlorides is unreliable because the chloride often hydrolyzes on the column, giving a false negative (showing the acid mass).

The "Morpholine Check": Before committing valuable amine starting materials to a reaction with this reagent, validate its activity:

  • Sample: Take ~5 mg of the stored sulfonyl chloride.

  • React: Add 0.5 mL dry DCM and 2 drops of morpholine (or benzylamine).

  • Wait: Shake for 5 minutes.

  • Analyze: Run TLC or LCMS.

    • Pass: Distinct sulfonamide peak (M+Morpholine mass).

    • Fail: Only sulfonic acid peak observed (or baseline spot on TLC).

Handling & Storage Best Practices

  • Solvent Selection: Use anhydrous DCM, THF, or Acetonitrile. Avoid nucleophilic solvents (MeOH, EtOH) unless forming the ester intentionally.

  • Base Trap: When using in synthesis, the reaction generates HCl. Use an organic base (DIPEA, Pyridine) or a biphasic system (DCM/Aq.

    
    ) only if the amine is highly reactive and outcompetes water. For this specific compound, anhydrous conditions with Pyridine/DIPEA are superior.
    
  • Storage:

    • Container: Tightly sealed amber glass.

    • Atmosphere: Argon or Nitrogen backfill is mandatory.

    • Temperature: Refrigerator (4°C) or Freezer (-20°C).

    • Visual Cue: If the white powder turns pink or sticky, hydrolysis has occurred.

References

  • Synthesis & Quench Protocol

    • Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives. (2025).[5] ResearchGate. Link

  • General Sulfonyl Chloride Hydrolysis Kinetics

    • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc. B. Link

  • Safety & Handling Data

    • 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride SDS. Sigma-Aldrich. Link

  • Flow Chemistry & Scale-Up (Stability Context)

    • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[6] MDPI Processes. Link

Sources

Commercial Procurement & Technical Utilization of 2-Oxoindoline-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists.

Executive Summary

2-Oxoindoline-5-sulfonyl chloride (CAS 199328-31-9), also known as 5-chlorosulfonyl-2-oxindole, is a high-value heterocyclic building block.[1][2] It serves as a critical electrophile in the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors (e.g., FGFR2 inhibitors) and anticancer agents.

This guide provides a technical roadmap for researchers and procurement officers. It moves beyond simple vendor lists to establish a Quality Assurance (QA) and Utilization Framework . We analyze the supply landscape, define rigorous purity specifications, and detail the mechanistic causality behind its handling and synthetic applications.

Chemical Profile & Critical Specifications[3]

Before engaging suppliers, the procurement team must define the "Acceptable Quality Limit" (AQL). As a sulfonyl chloride, this compound is inherently unstable in moist environments.

Physicochemical Identity
ParameterSpecification
IUPAC Name 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Common Name 2-Oxoindoline-5-sulfonyl chloride
CAS Number 199328-31-9
Molecular Formula C₈H₆ClNO₃S
Molecular Weight 231.66 g/mol
Appearance Off-white to pale yellow/beige powder
Melting Point 180–185 °C (dec.)[3]
Solubility Soluble in DMSO, DMF, THF; reacts with water/alcohols
Impurity Profile & QC Metrics

The primary impurity is the hydrolysis product: 2-oxoindoline-5-sulfonic acid .

  • Acceptance Criteria: >95% Purity (HPLC/NMR).

  • Critical Check: If the material appears "sticky" or has a strong acidic odor (HCl gas evolution), significant hydrolysis has occurred.

  • NMR Validation: The sulfonyl chloride moiety is electron-withdrawing. In ¹H NMR (DMSO-d₆), look for the doublet at ~6.7–6.9 ppm (C7-H) and the downfield shift of C4-H/C6-H due to the sulfonyl group. Note: If hydrolyzed, the acidic proton signals will shift significantly.

Supplier Landscape & Procurement Strategy

Suppliers for this intermediate fall into two distinct tiers based on their manufacturing capability and stock consistency.

Tier 1: Validated Catalog Suppliers (High Trust / R&D Scale)

These vendors typically hold stock in the US/EU, ensuring cold-chain integrity during shipping.

  • Sigma-Aldrich (MilliporeSigma): High reliability, comprehensive CoAs. Best for initial screening (<1g).

  • Apollo Scientific: Strong UK-based inventory; specializes in fluorinated and heterocyclic intermediates.

  • Santa Cruz Biotechnology (SCBT): Good for proteomic-grade small molecules.[4]

Tier 2: Synthesis Houses & Bulk Aggregators (Process Scale)

Used for scale-up (>10g to kg). Lead times may be longer (shipping from China/India), requiring strict QC upon receipt.

  • PharmaBlock: Excellent for heterocyclic scaffolds; often manufactures rather than just reselling.

  • Ambeed: Large catalog aggregator; requires batch-specific purity verification.

  • Enamine: Key player in building blocks; high probability of novel derivative availability.

Procurement Decision Matrix
NeedRecommended Source TypeKey Risk Mitigation
HTS / Hit Validation Tier 1 (Catalog)Speed is priority. Pay premium for guaranteed dry stock.
Lead Optimization Tier 2 (Synthesis House)Request "fresh synthesis" date. Sulfonyl chlorides degrade over time even in storage.
GMP Manufacturing CMO (Custom)Audit supplier for moisture control in packaging (e.g., Argon-sealed Mylar bags).

Technical Guide: Handling & Synthetic Utility

Mechanistic Grounding: Why This Scaffold?

The 2-oxoindoline core (oxindole) is a privileged structure in medicinal chemistry.

  • Regioselectivity: The nitrogen lone pair activates the benzene ring. The C2-carbonyl deactivates. The C5 position is para to the activating nitrogen, making it the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).

  • Synthesis Route: Manufacturers produce this by treating oxindole with chlorosulfonic acid (ClSO₃H). This introduces the sulfonyl chloride group selectively at C5.

Visualization: Synthesis & Application Workflow

The following diagram maps the lifecycle of the compound from commercial synthesis to laboratory application, highlighting critical control points.

G cluster_0 Manufacturer Production cluster_1 Lab Utilization (User) Oxindole Oxindole (Starting Material) Chlorosulfonation Chlorosulfonation (ClSO3H, <30°C) Oxindole->Chlorosulfonation EAS Mechanism Product 2-Oxoindoline-5-SO2Cl (The Product) Chlorosulfonation->Product Isolation QC QC Check (Hydrolysis Test) Product->QC Shipping/Storage Product->QC Risk: H2O Exposure Coupling Amine Coupling (Sulfonamide Formation) QC->Coupling If Pass Bioactive Bioactive Scaffold (FGFR2 Inhibitors) Coupling->Bioactive + R-NH2 / Base

Caption: Figure 1. Supply chain and synthetic utility map. Yellow nodes indicate critical synthesis steps; Red indicates the critical quality control gate.

Standard Operating Procedure (SOP): Sulfonamide Synthesis

Objective: React 2-oxoindoline-5-sulfonyl chloride with a primary amine to form a sulfonamide library candidate.

Protocol:

  • Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM or THF. Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.2 eq) or Pyridine.

  • Addition: Dissolve 2-oxoindoline-5-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous solvent. Crucial: Add this solution dropwise to the amine solution at 0°C.

    • Reasoning: Low temperature minimizes hydrolysis from trace moisture and prevents bis-sulfonylation.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS. Reaction is typically fast (1–4 hours).

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (to remove excess amine/pyridine) and Brine.

  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Hydrolysis of Sulfonyl ChlorideCheck reagent quality. If the chloride has turned to acid, it will not react. Use fresh bottle or add coupling agent (e.g., SOCl₂) to regenerate.
Formation of Sulfonic Acid Wet SolventsUse molecular sieves in solvents. Ensure inert atmosphere.
Multiple Spots on TLC Bis-sulfonylationEnsure strict stoichiometry (1:1). Add the sulfonyl chloride slowly to the amine.

References

  • Sigma-Aldrich. 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride Product Sheet. Retrieved from

  • ChemicalBook. 2-Oxoindoline-5-sulfonyl chloride Synthesis and Properties. Retrieved from

  • Luo, Y., et al. (2011). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Med. Chem. Commun., 2, 1054-1057.[5] (Demonstrates FGFR2 inhibition utility). Retrieved from

  • PubChem. Compound Summary: 2-Oxoindoline-5-sulfonyl chloride (CID 4962506). Retrieved from

  • Apollo Scientific. Product Specification: 2-Oxoindoline-5-sulphonyl chloride.[2][6] Retrieved from [2]

Sources

Methodological & Application

general procedure for sulfonamide synthesis using 2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The oxindole (2-indolinone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). The introduction of a sulfonamide moiety at the C5 position is a critical derivatization strategy to modulate solubility, metabolic stability, and hydrogen-bonding interactions within the ATP-binding pocket of target proteins.

This guide details the protocol for coupling 2-oxoindoline-5-sulfonyl chloride (CAS: 199328-31-9) with primary and secondary amines. Unlike simple benzenesulfonyl chlorides, this reagent possesses a polar lactam core that necessitates specific solvent and handling considerations to prevent hydrolysis and ensure complete conversion.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like mechanism).[1]
  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

  • Transition State: Formation of a pentavalent trigonal bipyramidal intermediate.

  • Elimination: Chloride acts as a leaving group, restoring the sulfonyl double bond.

  • Deprotonation: The base (Pyridine or TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Diagram 1: Reaction Mechanism

Mechanism Start 2-Oxoindoline-5-sulfonyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Amine (R-NH2) Amine->Inter Product Oxindole-5-Sulfonamide Inter->Product Elimination of Cl- Byprod Base-HCl Salt Inter->Byprod H+ Transfer Base Base (Scavenges HCl) Base->Byprod

Caption: Nucleophilic substitution pathway for sulfonamide formation. The base is critical for HCl sequestration.

Pre-Reaction Considerations

Reagent Stability & Handling
  • Hydrolysis Risk: 2-oxoindoline-5-sulfonyl chloride is highly sensitive to moisture. It hydrolyzes rapidly to 2-oxoindoline-5-sulfonic acid (polar, water-soluble, non-reactive).

  • Quality Check: Before use, check the melting point. High purity material melts at 180–185 °C [1]. If the solid appears wet or melts <170 °C, recrystallize or regenerate from the sulfonic acid using

    
    .
    
Solvent Selection Matrix

The oxindole core has poor solubility in non-polar solvents (Hexane, Et2O) and moderate solubility in DCM.

SolventSolubility RatingRecommendationNotes
DCM (Dichloromethane) ModerateStandard Good for lipophilic amines. May require higher dilution.
THF (Tetrahydrofuran) GoodPreferred Excellent solubilizer for the oxindole core. Must be anhydrous.
DMF (Dimethylformamide) HighAdditive Use as a co-solvent (10-20%) if reagents precipitate. Harder to remove.
Pyridine HighDual-Use Acts as both solvent and base. Ideal for difficult substrates.

General Experimental Procedure

Materials
  • Reagent A: 2-oxoindoline-5-sulfonyl chloride (1.0 equiv)

  • Reagent B: Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Use 3.0 equiv if using amine HCl salts.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Purge with nitrogen and cool to 0 °C (ice/water bath).

  • Amine Solubilization:

    • Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous THF (concentration ~0.2 M).

    • Stir at 0 °C for 5 minutes.

  • Addition of Sulfonyl Chloride:

    • Option A (Solid Addition): Add 2-oxoindoline-5-sulfonyl chloride portion-wise over 10 minutes. This prevents localized high concentrations.

    • Option B (Solution Addition): Dissolve the sulfonyl chloride in a minimal amount of THF/DCM and add dropwise via syringe.

    • Critical: Maintain temperature < 5 °C during addition to minimize side reactions.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25 °C) naturally.

    • Stir for 2–4 hours .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the amine and the emergence of the sulfonamide mass (M+1).

  • Workup (Precipitation Method - Preferred for Oxindoles):

    • Many oxindole sulfonamides are insoluble in water but soluble in organic solvents.

    • Pour the reaction mixture into 1M HCl (aq) (10x volume).

    • Stir vigorously. The product often precipitates as a solid.

    • Filter the solid, wash with water (to remove base salts) and Hexane (to remove non-polar impurities).

    • Dry under vacuum.

  • Workup (Extraction Method - Alternative):

    • If no precipitate forms, dilute with EtOAc.

    • Wash organic layer with:

      • 1M HCl (remove unreacted amine/pyridine).

      • Sat.

        
         (remove hydrolyzed sulfonic acid byproduct).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
Diagram 2: Experimental Workflow

Workflow Setup Setup: Dry Flask, N2 atm Cool to 0°C Mix Dissolve Amine + Base in THF/DCM Setup->Mix Add Add Sulfonyl Chloride (Dropwise/Portionwise) Mix->Add React Warm to RT Stir 2-4 Hours Add->React Check QC: LCMS/TLC Complete? React->Check Check->React No (Add more time/heat) Quench Quench with 1M HCl Check->Quench Yes Isolate Filtration (Solid) or Extraction (Oil) Quench->Isolate

Caption: Operational workflow for the synthesis of oxindole sulfonamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (Karl Fischer < 0.05%). Increase sulfonyl chloride to 1.5 equiv.
Incomplete Reaction Low Solubility of OxindoleSwitch solvent to THF/DMF (4:1) or pure Pyridine.
Bis-Sulfonylation Excess Reagent + Primary AmineStrictly control stoichiometry (1:1). Add sulfonyl chloride slowly to excess amine.[2]
Sticky Gum Product Impurities trappedTriturate the crude gum with cold Methanol or Ether to induce crystallization.

Validation Parameters

To confirm the structural integrity of the synthesized 2-oxoindoline-5-sulfonamide:

  • 1H NMR (DMSO-d6):

    • Look for the Lactam NH singlet around

      
       10.5–10.8 ppm.
      
    • Look for the Sulfonamide NH (if primary amine used) around

      
       7.5–9.0 ppm (
      
      
      
      exchangeable).
    • Verify the aromatic pattern of the oxindole core (typically 3 protons: d, s, dd).

  • Mass Spectrometry:

    • Confirm parent ion

      
      .
      
    • Check for absence of sulfonic acid byproduct (

      
      ).
      

References

  • ChemicalBook. (2025). 2-Oxoindoline-5-sulfonyl chloride Properties and Melting Point Data. Available at:

  • BenchChem. (2025). Protocol for N-sulfonylation using Sulfonyl Chlorides.[2][3][4] Available at:

  • Sigma-Aldrich. (2025). Product Specification: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride.[5] Available at:

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 4962506. Available at:

Sources

reaction conditions for 2-Oxo-2H-indole-5-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-Substituted 2-Oxoindoline-5-Sulfonamides

Strategic Overview

The 2-oxoindoline-5-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, VEGFR inhibitors) and caspase modulators. The core challenge in synthesizing these derivatives lies in the chemoselective sulfonylation of a primary amine in the presence of the unprotected lactam (amide) nitrogen of the oxindole ring.

While the lactam nitrogen (


) is significantly less nucleophilic than a primary amine, inappropriate conditions (e.g., strong bases like NaH, high temperatures) can lead to competitive 

-sulfonylation or hydrolysis of the sensitive sulfonyl chloride moiety.

This guide details a robust, field-proven protocol for the coupling of 2-oxo-2H-indole-5-sulfonyl chloride (CAS: 14062-25-0) with primary amines, ensuring high yields, minimal side products, and reproducibility.

Mechanistic Insight & Reaction Design

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The primary amine attacks the electrophilic sulfur, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.[1] A base is strictly required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.[1]

Key Chemoselectivity Factors:
  • Electrophilicity: The sulfur atom in the sulfonyl group is highly electrophilic, making it susceptible to attack by amines and water (hydrolysis).

  • Nucleophile Hierarchy: Primary amines (

    
    ) are significantly more nucleophilic than the oxindole lactam nitrogen (
    
    
    
    in DMSO). Using mild organic bases (Pyridine, TEA) ensures only the primary amine reacts.
  • Solvent Effects: Polar aprotic solvents (THF, DCM) stabilize the transition state while minimizing hydrolysis.

Visualizing the Pathway

ReactionMechanism Reactants Reactants (Sulfonyl Chloride + Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (k1) Hydrolysis Hydrolysis (Sulfonic Acid) Reactants->Hydrolysis H2O present Transition Transition State (Cl- Elimination) Intermediate->Transition Proton Transfer (Base) Product Product (Sulfonamide) Transition->Product Irreversible Byproduct Byproduct (Base-HCl Salt) Transition->Byproduct

Figure 1: Mechanistic pathway of sulfonylation. The presence of water leads to the irreversible formation of sulfonic acid (red dashed line).

Experimental Protocols

Two methods are presented: Method A (Standard) for typical lipophilic amines, and Method B (High Solubility) for polar amines or when the sulfonyl chloride exhibits poor solubility in DCM.

Method A: The DCM/Triethylamine Protocol (Standard)

Best for: Lipophilic primary amines, scale-up, and easy workup.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and flush with Nitrogen (

    
    ) or Argon.
    
  • Amine Solubilization: Dissolve the Primary Amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM . Cool the mixture to

    
     using an ice bath.
    
  • Addition: Dissolve This compound (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Slow addition at low temperature prevents localized heating and minimizes bis-sulfonylation side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC (typically 5% MeOH in DCM) or LC-MS. The sulfonyl chloride spot should disappear.

  • Quench & Workup:

    • Dilute with DCM.[1][2]

    • Wash with 1M HCl (2x) to remove excess amine and TEA.

    • Wash with Saturated

      
        (1x) to remove any hydrolyzed sulfonic acid.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: The Pyridine/THF Protocol

Best for: Polar amines, amino acids, or if the sulfonyl chloride is insoluble in DCM.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.0 equiv)[3]

  • Pyridine (Solvent & Base) OR THF with Pyridine (3.0 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Primary Amine in anhydrous Pyridine (or a 1:1 mixture of THF/Pyridine) under inert atmosphere.

  • Addition: Add solid This compound portion-wise at

    
    .
    
    • Note: Solid addition is acceptable here as pyridine is a nucleophilic catalyst that rapidly forms a reactive sulfonyl-pyridinium intermediate.

  • Reaction: Stir at RT for 3–6 hours.

  • Workup (Critical):

    • Pyridine is difficult to remove by evaporation.

    • Pour the reaction mixture into Ice-Cold 1M HCl . The sulfonamide product often precipitates as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with water and cold ether.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent or reagents.[4]Use strictly anhydrous solvents (DCM/THF). Store sulfonyl chloride in a desiccator.[2]
Unreacted Sulfonyl Chloride Amine is non-nucleophilic (e.g., aniline with EWG).Switch to Method B (Pyridine acts as a catalyst). Heat to

if necessary.
Bis-Sulfonylation Excess sulfonyl chloride or highly reactive amine.Ensure 1:1 stoichiometry. Add sulfonyl chloride very slowly at

.
Product is Water Soluble Product lost during aqueous workup.Do not wash with water. Evaporate solvent and purify directly by Flash Chromatography (DCM/MeOH).
Dark/Tar Formation Decomposition of oxindole ring.Avoid strong bases (NaOH, KOH). Keep temperature below

.

Workup Decision Tree

This diagram assists in selecting the correct purification strategy based on the product's physicochemical properties.

WorkupLogic Start Reaction Complete Solubility Is Product Water Soluble? Start->Solubility No No (Lipophilic) Solubility->No Lipophilic Yes Yes (Polar) Solubility->Yes Polar StandardWorkup Acid/Base Extraction (Method A) No->StandardWorkup Evaporate Evaporate Solvent Yes->Evaporate Purification Flash Column (DCM/MeOH) Evaporate->Purification

Figure 2: Logical flow for determining the appropriate workup procedure.

References

  • Synthesis of 2-oxoindoline-5-sulfonyl chloride

    • Li, X., et al. "Synthesis and biological evaluation of novel 5-substituted indolin-2-one derivatives." Chemical Biology & Drug Design, 2014.

  • Pyridine-mediated sulfonylation protocols

    • Babalola, I. T., & Suleiman, G. "Design, synthesis, and molecular docking studies of N-substituted sulfonamides." Journal of King Saud University - Science, 2023. Link

  • Oxindole-Sulfonamide Kinase Inhibitors

    • Karki, S. S., et al. "Synthesis and cytostatic evaluation of some 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine carbothioamide."[5] Medicinal Chemistry Research, 2011.[6] Link

  • General Sulfonylation Reviews

    • Woolven, H., et al. "The Synthesis of Functionalised Sulfonamides." UCL Discovery, 2013. Link

Sources

Application Note: Base Selection Strategies for 5-Chlorosulfonyl-2-oxindole Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Sulfonylation of 5-Chlorosulfonyl-2-oxindole: Pyridine vs. Triethylamine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The sulfonylation of amines using 5-chlorosulfonyl-2-oxindole is a pivotal step in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogs). While the reaction appears trivial, the choice between Pyridine and Triethylamine (TEA) dictates reaction kinetics, impurity profiles, and yield. This guide analyzes the mechanistic divergence between these two bases, providing evidence-based protocols to maximize chemoselectivity and prevent common side reactions such as N-1 deprotonation and bis-sulfonylation.

Part 1: Mechanistic Divergence & Causality

The choice of base is not merely about scavenging HCl; it fundamentally alters the reaction pathway.

Pyridine: The Nucleophilic Catalyst

Pyridine (


) acts as a nucleophilic catalyst . It attacks the sulfur center of the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate .
  • Mechanism: The intermediate is more electrophilic than the parent sulfonyl chloride due to the positive charge on the nitrogen, which pulls electron density away from the sulfur.

  • Selectivity: Being a weaker base, pyridine is less likely to deprotonate the acidic N-1 position of the oxindole ring (

    
    , lowered to 
    
    
    
    by the 5-sulfonyl group). This preserves the core structure and prevents solubility issues associated with the formation of the oxindole anion.
Triethylamine (TEA): The Brønsted Base

Triethylamine (


) functions primarily as a proton scavenger .
  • Mechanism: It neutralizes the HCl generated during the reaction. However, due to steric bulk, it does not effectively form a stable sulfonylammonium intermediate to catalyze the reaction.

  • Risk Factor: TEA is strong enough to deprotonate the N-1 position of the 5-chlorosulfonyl-2-oxindole. The resulting anion can lead to:

    • Precipitation: The salt form may crash out in non-polar solvents (DCM), stalling the reaction.

    • Side Reactions: The N-1 anion becomes nucleophilic, potentially attacking another molecule of sulfonyl chloride, leading to dimerization or N,O-bis-sulfonylation.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the "Safety Zone" provided by Pyridine.

Mechanism Substrate 5-Chlorosulfonyl- 2-oxindole Pyridine Pyridine (Nucleophilic Cat.) Substrate->Pyridine Attack TEA Triethylamine (Brønsted Base) Substrate->TEA Proton Transfer Inter_Py Sulfonylpyridinium Intermediate (Activated) Pyridine->Inter_Py Forms Complex Anion Oxindole Anion (Deprotonated N-1) TEA->Anion Deprotonation (Risk High) Product Target Sulfonamide TEA->Product + Amine (Slow Direct Attack) Inter_Py->Product + Amine (Fast Substitution) SideProduct N-1 Sulfonylated Byproducts/Polymers Anion->SideProduct + Substrate

Caption: Mechanistic comparison showing Pyridine's catalytic activation pathway versus TEA's risk of substrate deprotonation.

Part 2: Decision Matrix & Data Summary

Use the following table to select the appropriate protocol based on your specific amine nucleophile and substrate constraints.

FeatureMethod A: Pyridine Method B: TEA / DCM
Primary Role Catalyst & Solvent/BaseProton Scavenger
Reaction Rate Fast (Activated Intermediate)Slow (Direct Displacement)
Substrate Scope Anilines, Hindered Amines, Acid-Sensitive CoresSimple Aliphatic Amines (Primary/Secondary)
Risk Profile Low (Weak base preserves N-1 H)High (May deprotonate oxindole N-1)
Solubility Excellent (Pyridine solubilizes polar intermediates)Moderate (Salts may precipitate in DCM)
Workup Requires Acid Wash (HCl/CuSO₄) to remove PyridineSimple Water Wash

Part 3: Experimental Protocols

Method A: Pyridine-Mediated Sulfonylation (Recommended)

Best for: Aromatic amines, weak nucleophiles, and ensuring N-1 integrity.

Reagents:

  • 5-Chlorosulfonyl-2-oxindole (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Pyridine (Solvent volume, ~10-15 equiv)

  • Ethyl Acetate (for workup)

  • 1N HCl (for workup)

Protocol:

  • Preparation: Charge a dry round-bottom flask with the Amine Nucleophile (1.1 equiv).

  • Solvation: Add anhydrous Pyridine (5–10 mL per gram of substrate). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Exotherm control is critical to prevent sulfene formation, though less likely with pyridine.

  • Addition: Add 5-Chlorosulfonyl-2-oxindole (1.0 equiv) portion-wise over 15 minutes. The solution often turns yellow/orange due to the formation of the sulfonylpyridinium species.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction stalls, heat to 50°C. Pyridine allows thermal acceleration without degrading the oxindole core.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate.

    • Critical Step: Wash organic layer 3x with 1N HCl (or sat. CuSO₄ solution) to remove pyridine.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: TEA/DCM Sulfonylation

Best for: Highly reactive aliphatic amines where pyridine removal is undesirable.

Reagents:

  • 5-Chlorosulfonyl-2-oxindole (1.0 equiv)

  • Aliphatic Amine (1.05 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Suspend 5-Chlorosulfonyl-2-oxindole in anhydrous DCM (10 mL/g) at 0°C .

  • Base Addition: Add Triethylamine (1.2 equiv) dropwise.

    • Warning: If the solution becomes clear and then precipitates a solid immediately, you may have formed the triethylammonium salt of the deprotonated oxindole. Proceed quickly.

  • Nucleophile Addition: Immediately add the Aliphatic Amine (1.05 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Wash with water and brine. No acid wash required.

Part 4: Troubleshooting & Self-Validation

Scenario 1: Low Yield with TEA

  • Observation: Gummy precipitate forms in DCM; LCMS shows starting material remains.

  • Root Cause:[1][2][3][4][5] TEA deprotonated the oxindole N-1 (

    
     due to sulfonyl group), creating an insoluble anion that is unreactive toward the amine.
    
  • Correction: Switch to Method A (Pyridine) . The weaker base prevents N-1 deprotonation.

Scenario 2: Bis-Sulfonylation

  • Observation: Mass spectrum shows M + (Sulfonyl moiety).

  • Root Cause:[1][3][4][5] Excess base or high temperature allowed the product sulfonamide (or N-1) to react with a second equivalent of sulfonyl chloride.

  • Correction: Ensure 0°C addition and strict 1:1 stoichiometry of the sulfonyl chloride. Use Method A to buffer the pH.

Scenario 3: Pyridine Removal Issues

  • Observation: Pyridine lingers in the product (aromatic peaks in NMR).

  • Correction: Use a CuSO₄ (aq) wash during workup. Copper forms a water-soluble complex with pyridine (blue solution), effectively extracting it from the organic layer.

References

  • Mechanistic Basis of Pyridine Catalysis

    • Title: Nucleophilic Catalysis in the Substitution Reactions of Sulfonyl Chlorides.
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the formation of the sulfonylpyridinium intermediate which accelerates substitution by to fold compared to non-catalyzed p
    • (Representative citation for mechanism)

  • Oxindole Acidity & Reactivity

    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
    • Source:Journal of Organic Chemistry / ACS.
    • Context: Provides pKa data for oxindole systems, supporting the claim that TEA (pKa 10.7) is risky for 5-substituted oxindoles.
  • Sunitinib Analog Synthesis (Relevant Application)

    • Title: Synthesis and biological evaluation of 5-substituted oxindole deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the use of pyridine in the sulfonylation of 5-chlorosulfonyl-2-oxindole intermedi

Sources

synthesis of bis-indole-substituted pyridines from sulfonyl chloride precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Bis-Indole-Substituted Pyridines from Sulfonyl Chloride Precursors

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Bis-indolyl pyridines, which are structural analogues of the marine alkaloid nortopsentin, are highly valued in oncology and infectious disease research due to their potent biological activities. Recent pharmacological evaluations have demonstrated their significant efficacy against colorectal carcinoma and methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The incorporation of a sulfonamide moiety into this scaffold drastically improves the molecule's pharmacokinetic profile, offering enhanced lipophilicity and establishing critical hydrogen-bonding interactions within target enzyme active sites[2].

However, the direct C-H sulfonylation of the electron-deficient pyridine ring is thermodynamically unfavorable and lacks regiocontrol. The nitrogen atom deactivates the ring towards electrophilic attack, often leading to poor yields or requiring excessively harsh conditions[3]. To circumvent this, modern synthetic workflows employ a convergent approach: the independent synthesis of a bis-indolyl pyridine core containing a nucleophilic handle, followed by late-stage functionalization using highly reactive sulfonyl chloride precursors, such as 2-oxoindoline-5-sulfonyl chloride.

Workflow Visualization

The following diagram illustrates the convergent synthetic strategy, moving from raw precursors to the final functionalized hybrid molecule.

Workflow Indole Indolin-2-one (Starting Material) Chlorosulfonation Chlorosulfonation (ClSO3H, <30°C to 68°C) Indole->Chlorosulfonation SulfonylChloride 2-Oxoindoline-5-sulfonyl chloride (Precursor A) Chlorosulfonation->SulfonylChloride 98% Yield Sulfonylation Catalytic Sulfonylation (DCM, Pyridine Catalyst, RT) SulfonylChloride->Sulfonylation MCR_Reagents Indole Derivatives + Aldehyde + NH4OAc MCR_Reaction One-Pot Multicomponent Condensation (AcOH, Reflux) MCR_Reagents->MCR_Reaction PyridineCore Bis-Indolyl Pyridine Core (Precursor B) MCR_Reaction->PyridineCore 75-85% Yield PyridineCore->Sulfonylation FinalProduct Bis-Indole-Substituted Pyridine Sulfonamide Sulfonylation->FinalProduct 85-90% Yield

Synthetic workflow for bis-indole-substituted pyridine sulfonamides via sulfonyl chlorides.

Experimental Methodologies

The following protocols have been designed as self-validating systems, incorporating analytical checkpoints to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of the Precursor 2-Oxoindoline-5-Sulfonyl Chloride

Causality Check: Chlorosulfonic acid functions dually as the solvent and the electrophilic sulfonylating agent. Strict temperature control is required to prevent runaway exothermic decomposition and to drive the intermediate sulfonic acid fully to the sulfonyl chloride.

  • Initiation: Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel. Charge the flask with indolin-2-one (13.3 g, 100 mmol).

  • Electrophilic Addition: Slowly add chlorosulfonic acid (27 mL, 408 mmol) dropwise. Maintain the internal reaction temperature strictly below 30 °C using an ice-water bath to control the initial exothermic reaction.

  • Thermal Cycling: Once addition is complete, stir the mixture at room temperature (20–25 °C) for 1.5 hours. Subsequently, elevate the temperature to 68 °C and heat for 1 hour to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quenching & Isolation: Cool the reaction to room temperature and stir for an additional 1.5 hours. Carefully pour the mixture over crushed ice in a well-ventilated fume hood.

  • Validation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven.

    • Expected Yield: ~98% (approx. 22.7 g).

    • Analytical Checkpoints: Melting point 180–185 °C. 1H NMR (DMSO-d6, ppm): 3.46 (s, 2H, CH2), 6.74 (d, 1H, J = 7.7 Hz, Ar), 7.42–7.46 (m, 2H, Ar), 10.48 (br s, 1H).

Protocol B: One-Pot Assembly of the Bis-Indolyl Pyridine Core

Causality Check: A multicomponent condensation leverages glacial acetic acid as both solvent and Brønsted acid catalyst, facilitating imine formation and subsequent cyclization. Ammonium acetate acts as the requisite nitrogen donor for the central pyridine ring[2].

  • Reagent Mixing: In a 100 mL round-bottom flask, combine 3-cyanocarbomethylindole (1.0 eq), an aromatic aldehyde (1.0 eq), 3-acetylindole (1.0 eq), and an excess of ammonium acetate (5.0 eq)[2].

  • Cyclocondensation: Suspend the mixture in glacial acetic acid (0.5 M concentration relative to the limiting reagent).

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 8–12 hours. Monitor the disappearance of starting materials via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Neutralize cautiously with aqueous ammonia until a precipitate forms. Filter, wash with water, and recrystallize from ethanol to yield the bis-indolyl pyridine core[2].

Protocol C: Catalytic Sulfonylation of the Pyridine Core

Causality Check: Utilizing pyridine as a nucleophilic catalyst (at 2 mol%) generates a highly electrophilic sulfonylpyridinium intermediate. This significantly accelerates the reaction rate and improves yields at room temperature without the need for harsh heating[4].

  • Preparation: Dissolve the bis-indolyl pyridine core (10.0 mmol) and the synthesized 2-oxoindoline-5-sulfonyl chloride (10.0 mmol) in anhydrous dichloromethane (CH2Cl2, 50 mL)[4].

  • Catalysis: Add pyridine (2 mol%) to the reaction mixture[4].

  • Reaction: Stir the mixture at room temperature for 5 hours[4].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the final bis-indole-substituted pyridine sulfonamide hybrid.

Quantitative Data: Sulfonylation Optimization

To maximize the efficiency of Protocol C, various reaction conditions were evaluated. The data below demonstrates the superiority of nucleophilic catalysis in halogenated solvents over traditional basic conditions.

EntrySolventBase / CatalystTemperatureTime (h)Yield (%)Mechanistic Observation
1THFTriethylamine (1.5 eq)60 °C852Sluggish reaction; competing hydrolysis of the sulfonyl chloride.
2DMFK2CO3 (2.0 eq)80 °C430High thermal degradation; formation of dark tar byproducts.
3CH2Cl2NoneRT24<10Lack of activation leads to negligible product formation.
4CH2Cl2 Pyridine (2 mol%) RT 5 85 Optimal; sulfonylpyridinium intermediate drives rapid conversion[4].

References[4] ChemicalBook. "2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9". ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB41355106_EN.htm[5] Shirini, F., et al. "Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid". Scientific Reports, ResearchGate. URL: https://www.researchgate.net/publication/348931460[1] "Synthesis of pyridine derivatives for diverse biological activity profiles: A review". ResearchGate. URL: https://www.researchgate.net/publication/380424500[2] "The minimum inhibitory concentrations (MICs), and minimum bactericidal concentrations". ResearchGate. URL: https://www.researchgate.net/figure/The-minimum-inhibitory-concentrations-MICs-and-minimum-bactericidal-concentrations_tbl1_358434720[3] "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide". Benchchem. URL: https://www.benchchem.com/

Sources

one-pot synthesis of sulfonamides from 2-Oxo-2H-indole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient One-Pot Synthesis of Sulfonamides from 2-Oxo-2H-indole-5-sulfonyl chloride

Abstract & Introduction

The 2-Oxo-2H-indole (isatin) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antiviral (e.g., anti-HIV), anticancer (e.g., Carbonic Anhydrase IX/XII inhibitors), and caspase-inhibiting agents. The introduction of a sulfonamide moiety at the C5 position significantly enhances biological activity by increasing polarity and providing a hydrogen bond acceptor/donor motif critical for enzyme active site binding.

This Application Note details the one-pot synthesis of sulfonamides starting from This compound (Isatin-5-sulfonyl chloride). While "one-pot" often refers to multi-step cascades, here it defines the streamlined coupling of the sulfonyl chloride with diverse amines in a single reaction vessel without the need for intermediate purification of the amine free base (if starting from salts) or complex workups. We also provide an advanced "True One-Pot" protocol starting from the parent isatin for researchers requiring de novo synthesis of the sulfonyl chloride.

Key Advantages of this Protocol:

  • Chemoselectivity: Conditions optimized to favor sulfonylation over reaction with the C3-carbonyl or N1-lactam.

  • High Yield: Typically >85% conversion.

  • Scalability: Validated from milligram to gram scale.

Reaction Mechanism & Chemistry

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The sulfonyl chloride is a hard electrophile. The base (typically Triethylamine or Pyridine) serves two roles:[1]

  • Scavenger: Neutralizes the HCl byproduct to prevent acid-catalyzed side reactions (e.g., aldol-like condensation at C3).

  • Catalyst: Pyridine can form a sulfonyl-pyridinium intermediate, which is more electrophilic than the chloride, accelerating the attack by the amine.

Critical Consideration: The isatin core contains an acidic proton at N1 (


) and a highly electrophilic ketone at C3. Strong bases (e.g., NaOH, NaH) or nucleophiles (e.g., Grignards) must be avoided to prevent ring opening or addition to the C3 carbonyl.

ReactionMechanism R1 This compound Inter Tetrahedral Intermediate (Transition State) R1->Inter Nucleophilic Attack R2 Amine (HNR2) R2->Inter Base Base (TEA/Pyridine) Salt Ammonium Salt (HBase+ Cl-) Base->Salt Scavenges HCl Prod 5-Sulfonamido-Isatin Inter->Prod Elimination of Cl- Inter->Salt

Figure 1: Mechanism of sulfonamide formation. The base facilitates the elimination of HCl, driving the equilibrium toward the stable sulfonamide.

Experimental Protocols

Materials & Reagents
  • Substrate: this compound (Commercially available or prepared via chlorosulfonylation).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: THF is preferred for polar amines.

  • Base: Triethylamine (TEA) or Pyridine.[1]

  • Atmosphere: Nitrogen or Argon (recommended to prevent hydrolysis of the chloride).

Protocol A: Standard Coupling (From Sulfonyl Chloride)

Best for library synthesis and commercially available chlorides.

  • Preparation: In a flame-dried round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition:

    • Liquid Amines: Add the amine (1.1 equiv) dropwise.

    • Amine Salts: Suspend the amine salt (1.1 equiv) in DCM and add TEA (2.5 equiv) before adding to the sulfonyl chloride solution.

  • Base Addition: Add Triethylamine (1.2–1.5 equiv) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur; maintain temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) . Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The sulfonyl chloride (

      
      ) should disappear; product appears at lower 
      
      
      
      .
  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove excess amine/pyridine. Crucial: This also ensures the isatin remains protonated and neutral.

    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products crystallize upon triturating with cold Ethanol or Diethyl Ether. If necessary, purify via silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Protocol B: "True One-Pot" (From Isatin)

For generating the sulfonyl chloride in situ.

  • Chlorosulfonylation: Add Isatin (1.0 equiv) portion-wise to Chlorosulfonic acid (

    
    , 5.0 equiv) at 0 °C.
    
  • Heating: Heat to 70 °C for 1 hour. (Generates the 5-sulfonyl chloride).

  • Quench (Careful): Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice.

  • Extraction: Extract the precipitated sulfonyl chloride immediately with DCM.

  • Coupling: Dry the DCM layer (briefly with

    
    ) and transfer to a fresh flask. Proceed immediately to Step 3 of Protocol A  (Add Amine + Base).
    

Optimization & Substrate Scope

The following table summarizes expected yields based on amine nucleophilicity and steric hindrance.

EntryAmine ClassExample AmineBaseSolventTime (h)Yield (%)Notes
1Primary AliphaticPropylamineTEADCM292Fast reaction; high yield.
2Secondary CyclicMorpholineTEADCM288Excellent solubility; easy workup.
3AromaticAnilinePyridineTHF675Requires Pyridine as solvent/base for lower nucleophilicity.
4Steric Hinderedtert-ButylamineTEADCM1265Slower kinetics; requires overnight stirring.
5Amino Acid EsterGlycine Methyl EsterTEADCM482Use amine HCl salt + 2.2 eq TEA.

Workflow Diagram

Workflow Start Start: this compound Dissolve Dissolve in Anhydrous DCM Cool to 0°C Start->Dissolve AddReagents Add Amine (1.1 eq) + TEA (1.5 eq) Dropwise Addition Dissolve->AddReagents React Warm to RT Stir 2-4 Hours AddReagents->React Check TLC Check (Is SM consumed?) React->Check Check->React No (Add more time/base) Quench Quench with 1M HCl Phase Separation Check->Quench Yes Purify Concentrate & Triturate (EtOH/Ether) Quench->Purify

Figure 2: Step-by-step experimental workflow for Protocol A.

Troubleshooting & Expert Tips

  • Hydrolysis of Sulfonyl Chloride:

    • Symptom:[2][3] Low yield, presence of sulfonic acid (polar spot at baseline on TLC).

    • Solution: Ensure DCM is anhydrous. Sulfonyl chlorides are hygroscopic; store under inert gas. If using Protocol B, minimize the time the chloride spends in the aqueous ice phase.

  • Solubility Issues:

    • Symptom:[2][3] Isatin derivative precipitates before reaction completes.

    • Solution: Switch solvent to THF or DMF . If using DMF, dilute with water during workup to precipitate the product.

  • Regioselectivity (N1 vs SO2):

    • Issue: Sulfonylation of the N1 position (dimerization).

    • Solution: This is rare with sulfonyl chlorides reacting with amines. However, if using strong bases, the N1-H can be deprotonated. Stick to TEA or DIPEA . Avoid NaH.

  • C3-Carbonyl Protection:

    • Generally not required. The sulfonyl chloride reacts much faster with amines than the amine reacts with the C3 ketone (to form Schiff bases), especially at 0 °C. If Schiff base formation is observed, lower the temperature to -10 °C.

References

  • Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides. Source: National Institutes of Health (PMC). URL:[Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of sulfonamides (General Review). Source: Organic Chemistry Portal.[4] URL:[Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Source: RSC Advances / PMC. URL:[Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines (Alternative Route). Source: Organic Letters / PMC. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low reactivity of hindered amines with indole sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Indole Sulfonyl Chloride Reactions with Hindered Amines

Executive Summary

The sulfonylation of sterically hindered amines (e.g., tert-butylamine, adamantylamine, or scaffold-constrained secondary amines) with indole-sulfonyl chlorides presents a classic "mismatched" reactivity profile. Indole-3-sulfonyl chlorides are electronically unique—possessing an electron-rich heterocycle that can destabilize the sulfonyl center—while bulky amines struggle to access the electrophilic sulfur.

This guide addresses the three primary failure modes: Kinetic Stalling (no reaction), Chemo-Selectivity Issues (indole N-sulfonylation), and Reagent Decomposition (hydrolysis).

Part 1: The "Nothing is Happening" Phase (Kinetic Stalling)

Q1: I am reacting a secondary hindered amine with N-protected indole-3-sulfonyl chloride in DCM with Et3N, but the starting material remains unchanged after 24 hours. Why?

A: You are facing a steric-electronic wall . Standard sulfonylation relies on the nucleophilic attack of the amine on the sulfur atom. However, two factors are working against you:

  • Steric Shielding: The bulky groups on your amine prevent the orbital overlap required to form the trigonal bipyramidal transition state at the sulfur center.

  • Electronic Deactivation: Although sulfonyl chlorides are electrophiles, the indole ring is electron-rich. This electron donation (mesomeric effect) can reduce the electrophilicity of the sulfur compared to a simple benzenesulfonyl chloride.

The Fix: Switch to Nucleophilic Catalysis (The "Turbo" Method) Replace standard bases (Et3N/DIPEA) with a nucleophilic catalyst system.

  • Add DMAP (4-Dimethylaminopyridine): Use 10-20 mol%. DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically demanding and more electrophilic than the parent sulfonyl chloride, allowing the bulky amine to attack more easily.

  • Solvent Switch: Move from Dichloromethane (DCM) to Acetonitrile (MeCN) or THF. MeCN is more polar and stabilizes the charged transition states.

Q2: I added DMAP, but the reaction is still sluggish. Should I heat it?

A: Yes, but be cautious. Thermal energy is often necessary to overcome the activation barrier for hindered substrates.[1]

  • Thermal: Reflux in 1,2-dichloroethane (DCE) or Toluene (80–110 °C).

  • Microwave: This is superior for this transformation. Microwave irradiation (100–120 °C for 10–30 mins) often drives these reactions to completion where thermal reflux fails, likely due to rapid localized heating and efficient energy transfer to the polar transition state.

Part 2: The "Messy Reaction" Phase (Side Reactions)

Q3: I see multiple spots on TLC, and my mass spec shows a dimer [M+M]. What is happening?

A: You are likely observing Indole Self-Sulfonylation . If your indole nitrogen (N1) is unprotected, it acts as a competing nucleophile. Even if the amine is present, the indole nitrogen is less sterically hindered and can attack another molecule of indole-sulfonyl chloride.

The Fix: Protection is Mandatory

  • Pre-reaction: Ensure the indole N1 is protected with a group like Boc , Tosyl (Ts) , or SEM .

  • Why? An electron-withdrawing group (like Tosyl) serves a dual purpose: it prevents side reactions and increases the electrophilicity of the sulfonyl chloride by pulling electron density away from the ring.

Q4: My sulfonyl chloride is disappearing, but I'm isolating the sulfonic acid, not the sulfonamide. Why?

A: This is Hydrolysis via Moisture Ingress . Indole sulfonyl chlorides are notoriously moisture-sensitive. If your amine is hindered, the reaction rate with water (which is small and unhindered) becomes competitive with the amine acylation.

The Fix: The "Dry & Scavenge" Protocol

  • Dry Solvents: Use freshly distilled or molecular-sieve-dried solvents (MeCN/DCM).

  • Inert Atmosphere: Run strictly under Argon/Nitrogen.

  • Silyl Scavengers: Add TMSCl (Trimethylsilyl chloride) to the reaction. TMSCl reacts with trace water and also can silylate the amine transiently, making it more soluble and reactive (though for sulfonylation, the water scavenging effect is primary).

Part 3: Visualizing the Solution

Figure 1: Mechanism & Troubleshooting Logic

This diagram illustrates the DMAP activation pathway and the competing failure modes.

Sulfonylation_Troubleshooting Start Indole-SO2Cl + Hindered Amine DMAP Add DMAP (Cat.) Start->DMAP Activation Failure_Steric FAILURE: Steric Repulsion Start->Failure_Steric Direct Attack (Slow/No Rxn) Failure_Hydrolysis FAILURE: Hydrolysis (H2O) Start->Failure_Hydrolysis Wet Solvent Failure_Self FAILURE: Indole N-Attack Start->Failure_Self Unprotected Indole NH Intermediate Sulfonyl-Pyridinium Intermediate (Highly Reactive) DMAP->Intermediate Fast Product Desired Sulfonamide Intermediate->Product Amine Attack (Sterics Overcome)

Caption: Figure 1. Kinetic activation via DMAP versus common failure modes (Steric stalling, Hydrolysis, and Self-reaction).

Part 4: Experimental Protocols

Comparison of Conditions
VariableStandard ProtocolOptimized (Hindered) ProtocolWhy?
Solvent DCM or THFAcetonitrile (MeCN) or PyridineMeCN stabilizes polar transition states; Pyridine acts as solvent/base.
Base Et3N (1.5 eq)Pyridine (Excess) or DABCO Pyridine minimizes aggregation; DABCO is non-nucleophilic but strong.
Catalyst NoneDMAP (0.1 - 0.2 eq) Essential for activating the sulfonyl group.
Temp 0°C to RT60°C - 100°C (MW) Heat required to overcome steric barrier.
Time 2 - 4 hours0.5 - 1 hour (MW) Prolonged heating degrades indole; MW is faster.
Protocol A: The "Gold Standard" for Hindered Amines

Use this for t-butyl amines, adamantyl amines, or sterically crowded piperidines.

  • Preparation: Dry a microwave vial containing the hindered amine (1.0 equiv) and DMAP (0.2 equiv) under vacuum for 15 mins.

  • Solvation: Add anhydrous Acetonitrile (0.2 M concentration relative to amine) and Pyridine (3.0 equiv).

  • Addition: Add the N-protected Indole-sulfonyl chloride (1.2 equiv) in one portion.

    • Note: If the chloride is solid, add as a solid. If liquid, add neat.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes .

    • Alternative: If no MW is available, reflux in oil bath at 85°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine/DMAP), then sat. NaHCO3, then Brine. Dry over Na2SO4.[2]

Protocol B: The "Silyl-Assisted" Method (For extremely weak nucleophiles)

Use this if the amine is both hindered and electron-poor (e.g., anilines).

  • Dissolve amine (1.0 equiv) in DCM.[2]

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (1.1 equiv) and stir for 30 mins to form the N-silyl amine in situ.

  • Add the sulfonyl chloride (1.1 equiv) and TBAF (cat. 0.1 equiv) or simply heat.

    • Mechanism:[3][4][5][6] The Si-N bond is more labile and reactive toward the sulfonyl chloride than the H-N bond in hindered systems.

Part 5: Troubleshooting Decision Tree

Troubleshooting_Tree Q1 Is the Indole N-protected? Q2 Is the Amine Hindered? Q1->Q2 Yes Act1 Protect Indole (Boc/Ts) Q1->Act1 No Act2 Use Standard Conditions (DCM, Et3N, RT) Q2->Act2 No (Primary/Linear) Act3 Use Optimized Protocol (MeCN, DMAP, Heat) Q2->Act3 Yes (Tertiary/Cyclic) Check Check Reagent Quality (Hydrolysis?) Act3->Check Still No Yield?

Caption: Figure 2. Decision matrix for selecting the correct synthetic strategy.

References

  • BenchChem Technical Support. (2025).[1][2][5] Technical Support Center: Optimizing Sulfonylation of Hindered Amines. BenchChem. Link

  • Youn, S. W. (2006). Preparation of Sulfonamides Using Aryl Primary Amines and Aryl Sulfonyl Chlorides. Journal of Organic Chemistry. (General reactivity context).
  • De Luca, L., et al. (2008). Microwave Assisted Preparation of Sulfonamides. Synlett.
  • Katrun, P., et al. (2014).[7] Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. The Journal of Organic Chemistry, 79(4), 1778-1785.[7] Link (Context on Indole reactivity).

  • Reeves, J. T., et al. (2013). Nucleophilic Catalysis of Sulfonylation Reactions. Journal of the American Chemical Society.[7] (Mechanistic basis for DMAP).

Sources

Technical Support Center: Exotherm Control in 5-Chlorosulfonyl-2-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Chlorosulfonation

The synthesis of 5-chlorosulfonyl-2-oxindole via the chlorosulfonation of 2-oxindole is a classic electrophilic aromatic substitution (


). However, it presents a dual-hazard profile:
  • Reaction Exotherm: The initial sulfonation and subsequent conversion to the sulfonyl chloride are highly exothermic.

  • Quenching Hazard: The hydrolysis of excess chlorosulfonic acid generates massive quantities of HCl gas and heat (

    
    ), creating a high risk of "volcano" eruptions or thermal runaway.
    

This guide moves beyond standard textbook procedures to address the dynamic control of these thermal events.

Troubleshooting Guide (Q&A Format)

Phase 1: Reagent Addition & Initiation

Q1: I am seeing a rapid temperature spike immediately upon adding the solid 2-oxindole to the chlorosulfonic acid. The internal temperature jumps 10–15°C in seconds. Is this normal?

  • Diagnosis: No. This indicates localized accumulation of reactants. While the reaction is fast, a spike of that magnitude suggests the solid is floating on the surface or clumping, reacting all at once rather than dissolving and reacting gradually.

  • Corrective Action:

    • Particle Size: Ensure 2-oxindole is a fine powder, not coarse crystals.

    • Agitation: Increase impeller speed. You need a vortex to pull the solid into the liquid acid immediately.

    • The "Portion-Wise" Rule: Divide your solid addition into at least 5-10 aliquots. Wait for the exotherm to subside (return to <5°C) before the next addition.

Q2: Should I add the acid to the solid, or the solid to the acid?

  • Protocol Standard: Always add Solid 2-oxindole to Liquid Chlorosulfonic Acid .

  • The "Why": Chlorosulfonic acid acts as both reagent and solvent (typically 3–5 equivalents). Adding liquid acid to a pile of solid oxindole creates a concentrated "mud" where heat transfer is poor. This leads to hot spots, charring (blackening), and potential decomposition. By adding solid to the large volume of cold liquid acid, you utilize the thermal mass of the solvent to dissipate heat.

Phase 2: Reaction & Heating[1]

Q3: After addition, the reaction stalls. I heated it to 60°C, and it turned black/tarry. What happened?

  • Diagnosis: Thermal decomposition due to premature heating.

  • Mechanism: The reaction proceeds in two stages:[1] (1) Sulfonation (fast, exothermic) and (2) Conversion to Sulfonyl Chloride (slower, requires heat). If you heat before stage 1 is complete, you risk oxidative decomposition.

  • Solution: Implement a dwell time . After solid addition is complete at 0-5°C, allow the mixture to warm to Room Temperature (20-25°C) and stir for 1 hour before applying external heat. This ensures the sensitive oxindole ring is sulfonated (stabilized) before being subjected to higher temperatures.

Phase 3: The Quench (Critical Safety Node)

Q4: During quenching, the mixture foamed uncontrollably and overflowed (Volcano Effect). How do I prevent this?

  • Root Cause: "Inverse Quench" or insufficient heat sink.

  • The Golden Rule: NEVER add water to the reaction mixture. You must pour the reaction mixture into ice/water.

  • Thermodynamics: When water hits the acid, it boils instantly (flash steam) + releases HCl gas. If you add water to the flask, the gas expands the viscous reaction mass, ejecting it.

  • Corrective Protocol:

    • Prepare a beaker with crushed ice (mass of ice

      
       5-10x mass of acid).
      
    • Agitate the ice slurry vigorously.

    • Stream the reaction mixture slowly onto the ice (not the liquid water). The phase change of melting ice (

      
      ) absorbs the heat of hydrolysis effectively.
      

Optimized Experimental Protocol

Designed for 100g Scale (Scalable to 1kg with active cooling)

Reagents & Setup
  • 2-Oxindole: 1.0 eq

  • Chlorosulfonic Acid (

    
    ):  4.0 - 5.0 eq (Acts as solvent)
    
  • Equipment: 3-neck flask, mechanical stirrer (overhead), internal temp probe, gas scrubber (NaOH trap).

Step-by-Step Execution
StepOperationTemp LimitCritical Control Point (CCP)
1 Charge Acid < 5°CCool

in an ice/salt bath. Ensure scrubber is active.
2 Addition < 25°CAdd 2-oxindole in portions over 1-2 hours. Stop if Temp > 25°C.
3 Dwell 25°CRemove cooling bath. Stir for 1 hour. Allow

evolution to stabilize.
4 Reaction 65-70°CHeat gradually. Maintain for 2-3 hours. Do not exceed 75°C (Decomp risk).
5 Cool Down 20°CCool mixture back to ambient temperature.
6 Quench < 20°CInverse Quench: Pour reaction mix slowly onto stirred crushed ice.
7 Isolation N/AFilter the precipitated white/off-white solid. Wash with cold water.[2]

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways where exotherms typically spiral out of control.

G Start Start: 2-Oxindole + ClSO3H Addition Addition Phase (Solid to Liquid) Start->Addition TempCheck Internal Temp > 30°C? Addition->TempCheck Runaway THERMAL RUNAWAY (Decomposition/Tar) TempCheck->Runaway Yes (Fast Addition) SafePath Dwell Phase (25°C for 1 hr) TempCheck->SafePath No (Controlled) Heating Heating Phase (68°C) SafePath->Heating QuenchDecision Quench Method Heating->QuenchDecision Volcano VOLCANO EFFECT (Gas Expansion) QuenchDecision->Volcano Water into Acid Success Product Isolation (High Purity) QuenchDecision->Success Acid into Ice

Caption: Decision tree highlighting critical failure modes (Red) vs. safe operating windows (Green) during chlorosulfonation.

Mechanistic Insight: Impurity Formation

Understanding why we control temperature is key to "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness).

  • The Main Reaction:

    
     at the 5-position (para to the nitrogen donor).
    
  • The Impurity (Disulfonation): If the temperature spikes >80°C or local concentration of acid is too high during addition, sulfonation may occur at the 7-position as well, leading to 5,7-disulfonyl derivatives .

  • Hydrolysis: If the quench is too hot, the sulfonyl chloride moiety (

    
    ) hydrolyzes back to the sulfonic acid (
    
    
    
    ), which is water-soluble and lost in the filtrate, drastically reducing yield.

References

  • BenchChem. (2025).[2] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from

  • ChemicalBook. (2024). 2-Oxoindoline-5-Sulfonyl Chloride Safety and Handling. Retrieved from

  • National Institutes of Health (NIH). (2023). Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC10203040. Retrieved from

  • Fisher Scientific. (2024). Chlorosulfonic Acid Safety Data Sheet (SDS).[3][4] Retrieved from

  • Google Patents. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. US20110092717A1. Retrieved from

Sources

quenching protocols for sulfonyl chloride reactions with sodium bicarbonate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-Q-NaHCO3-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Safety Directive

The Issue: You are quenching a sulfonyl chloride (


) reaction using Sodium Bicarbonate (

). The Hazard: This process involves a biphasic hydrolysis that generates two distinct exothermic events:
  • Hydrolysis: Conversion of sulfonyl chloride to sulfonic acid (

    
    ) and 
    
    
    
    .
  • Neutralization: Reaction of generated acids with

    
    , releasing 
    
    
    
    gas.

Critical Warning: The "Volcano Effect" occurs when the rate of addition exceeds the rate of


 release. The gas becomes supersaturated in the solution and then releases instantaneously upon agitation, causing violent ejection of the reaction mixture.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step until the "Validation Check" is passed.

Phase A: Preparation & Thermal Control
  • Cooling: Cool the reaction mixture to 0–5 °C .

    • Reasoning: Hydrolysis is exothermic. Lower temperatures increase the solubility of

      
      , temporarily delaying off-gassing, but they primarily prevent thermal runaway during the initial mixing.
      
  • Dilution: If the reaction is neat or very concentrated, dilute with the reaction solvent (e.g., DCM, EtOAc) before quenching.

    • Target: 5–10 mL solvent per gram of substrate.

Phase B: The Controlled Quench
  • The "Dropwise" Rule: Add saturated aqueous

    
     dropwise via an addition funnel or syringe pump.
    
    • Metric: Maintain internal temperature

      
      .
      
  • Agitation: Maximum RPM without splashing.

    • Mechanism:[1][2][3][4] Sulfonyl chlorides are often lipophilic. Hydrolysis occurs at the interface of the organic/aqueous phase. Poor mixing = incomplete quench = "Zombie" reagent later.

Phase C: The "Digestion" Period (Crucial)
  • Warm-up: Once addition is complete and gas evolution subsides, allow the mixture to warm to room temperature (20–25 °C) and stir for 15–45 minutes .

    • Reasoning: At 0 °C, the hydrolysis kinetics of sterically hindered sulfonyl chlorides are near zero. You must warm the mixture to drive the hydrolysis of the excess reagent to completion.

Phase D: Validation & Separation
  • Validation Check (The "Stop" Point):

    • Test 1 (pH): Aqueous layer must be pH 8–9. If acidic,

      
       is still evolving, and acid is still present. Add more 
      
      
      
      .
    • Test 2 (TLC/LCMS): Spot the organic layer. Ensure the starting material (

      
      ) is effectively gone. Note: Sulfonyl chlorides can be stable in biphasic basic systems for hours if not stirred vigorously.
      
  • Separation: Transfer to a separatory funnel. Allow layers to settle.[3][5]

Visualizing the Workflow

The following diagram illustrates the critical path and decision nodes for the quenching process.

QuenchProtocol Start Reaction Complete (Excess R-SO2Cl present) Cool Cool to 0°C Dilute Reaction Mix Start->Cool AddBase Add Sat. NaHCO3 (Dropwise, Vigorous Stir) Cool->AddBase GasCheck Is CO2 evolution manageable? AddBase->GasCheck StopAdd STOP ADDITION Allow gas to vent GasCheck->StopAdd No (Foaming) WarmUp Warm to RT Stir 30 mins GasCheck->WarmUp Yes StopAdd->AddBase Wait 5 min Validation Validation Check (TLC + pH) WarmUp->Validation MoreBase Add more NaHCO3 or extend stir time Validation->MoreBase SM present or pH < 7 PhaseSep Phase Separation (Organic/Aqueous) Validation->PhaseSep Clean MoreBase->WarmUp

Caption: Logical workflow for NaHCO3 quenching, emphasizing the loop for incomplete hydrolysis (SM = Starting Material).

Troubleshooting Guide (FAQs)

Issue #1: The "Zombie" Reagent (Incomplete Quench)

Symptom: You quenched with NaHCO3, washed it, but TLC/LCMS still shows the sulfonyl chloride peak in the organic layer. Root Cause: Biphasic kinetics. The sulfonyl chloride is hiding in the organic layer (e.g., DCM), and the hydroxide/bicarbonate ions are in the water. They only meet at the interface. If the


 is electron-rich (e.g., p-methoxybenzenesulfonyl chloride), hydrolysis is chemically slow.
Solution: 
  • The "Scavenger" Additive: Add a nucleophilic catalyst. A catalytic amount of DMAP (dimethylaminopyridine) or a small amount of a sacrificial primary amine (if your product allows) will rapidly react with the sulfonyl chloride to form a water-soluble species or a sulfonamide that is easily separated [1].

  • Solvent Switch: Add a water-miscible co-solvent (THF or Acetonitrile) to homogenize the layers temporarily, forcing the quench to completion.

Issue #2: The Emulsion Nightmare

Symptom: The organic and aqueous layers refuse to separate after the NaHCO3 wash. Root Cause: Sulfonamides are often amphoteric. At high pH (excess base), they can deprotonate; at low pH, they protonate. Furthermore, the generation of


 micro-bubbles can stabilize emulsions.
Solution: 
  • Brine is King: Add saturated NaCl. The "salting out" effect increases the ionic strength of the aqueous layer, forcing organics out [2].[6]

  • Filtration: The emulsion is often stabilized by microscopic precipitates. Filter the entire biphasic mixture through a pad of Celite or glass wool.

  • pH Adjustment: If your product is stable, adjust the pH to ~4-5 (using dilute HCl/citric acid) or >10 (using NaOH) to break the amphoteric stabilization, then separate.

Issue #3: The "Volcano"

Symptom: Sudden, violent foaming during workup. Root Cause: Delayed nucleation of


. You added NaHCO3 too fast; the gas dissolved in the cold solvent, and agitation triggered a sudden release.
Solution: 
  • Immediate: Stop stirring. Allow foam to subside.

  • Prevention: Ensure the reaction vessel has at least 40% headspace. Use a mechanical stirrer (overhead) rather than a magnetic bar to break surface tension continuously during addition.

Comparative Data: Quenching Agents

Select the right tool for the substrate.

Quenching AgentpH ProfileRate of HydrolysisGas EvolutionBest For...
Water Neutral

Acidic
SlowNoneHighly reactive chlorides; Acid-stable products.
Sat. NaHCO3 ~8.5ModerateHigh (

)
Standard use; Acid-sensitive products.
1M NaOH ~14FastNoneRobust products; Breaking emulsions. Risk: Product hydrolysis.[7][8]
NH4OH (aq) ~11Very FastNoneConverting excess

to Sulfonamide (impurity) which is then removed.

Advanced Troubleshooting Logic

Use this decision tree when standard protocols fail.

Troubleshooting Problem Workup Issue Detected Type Identify Symptom Problem->Type Gas Violent Gas/Foam Type->Gas Emulsion Persistent Emulsion Type->Emulsion Leftover Unreacted R-SO2Cl Type->Leftover Headspace Headspace Gas->Headspace Check Volume Filter Filter Emulsion->Filter Particulates? StirTime StirTime Leftover->StirTime Increase Time/Temp SlowAdd SlowAdd Headspace->SlowAdd Add dropwise + Ice Bath Celite Celite Filter->Celite Filter thru Celite Brine Brine Filter->Brine No Particulates pH_Adj pH_Adj Brine->pH_Adj If fails, adjust pH Scavenger Scavenger StirTime->Scavenger Still persists? AddAmine AddAmine Scavenger->AddAmine Add DMAP or Morpholine

Caption: Decision tree for diagnosing and resolving common sulfonyl chloride workup failures.

References

  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from 8

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from 9

  • Organic Chemistry Portal. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from 4

  • University of Denver. (2006). Quenching Reactive Substances Guidelines. Retrieved from 10

Sources

Technical Support Center: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 199328-31-9). This guide provides in-depth technical advice, troubleshooting, and best practices for researchers, scientists, and drug development professionals. Given the compound's high reactivity and sensitivity to moisture, this resource is designed to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Q1: What is 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride and why is it so moisture-sensitive?

A1: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a bifunctional molecule featuring an oxindole core and a sulfonyl chloride group.[1][2][3] The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive electrophile. Its sensitivity stems from the susceptibility of the sulfur-chlorine bond to nucleophilic attack by water. This reaction, known as hydrolysis, rapidly and irreversibly converts the sulfonyl chloride into the corresponding and far less reactive 2-oxoindoline-5-sulfonic acid.[4][5] This degradation not only consumes your reagent but can introduce impurities that complicate purification and subsequent reactions.

Q2: How should I properly store this reagent to ensure its longevity?

A2: Proper storage is the first and most critical step in maintaining the reagent's integrity. The compound is a solid that should be stored under specific conditions to minimize degradation.[6]

ParameterRecommendationRationale
Temperature 4°C or refrigerated.[6]Slows the rate of any potential decomposition pathways.
Atmosphere Under an inert gas (Argon or Nitrogen).Excludes atmospheric moisture and oxygen, preventing hydrolysis.[4][7]
Container Tightly sealed, preferably in a Sure/Seal™ bottle or a Schlenk flask.Provides a physical barrier against moisture ingress.[8]
Location A dry, dark place.Protects from light, which can sometimes induce photolytic decomposition of sulfonyl chlorides.[4]

Q3: What are the visible signs of reagent degradation?

A3: While a definitive assessment requires analytical techniques (e.g., ¹H NMR), visual cues can suggest degradation. A pure compound should be a well-defined solid. Signs of degradation include:

  • Clumping or "oily" appearance: This may indicate the presence of the sulfonic acid byproduct, which can be hygroscopic.[9]

  • Change in color: Significant deviation from the expected color could indicate impurities.

  • Poor solubility: The hydrolyzed sulfonic acid has very different solubility profiles compared to the sulfonyl chloride.

Q4: Which solvents are compatible, and which should be avoided?

A4: Solvent choice is critical. Always use anhydrous (dry) solvents. The presence of even trace amounts of water can significantly impact your reaction.[4][10]

  • Compatible Solvents (Anhydrous Grade): Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene.

  • Incompatible Solvents: Protic solvents like alcohols (methanol, ethanol), water, and solvents containing reactive nucleophiles. Avoid using solvents that have not been rigorously dried.[11][12]

Q5: What are the primary safety precautions when handling this compound?

A5: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is classified as a corrosive substance (GHS05) and can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Handling: Handle only in a well-ventilated fume hood.

  • Reaction Quenching: The hydrolysis of sulfonyl chlorides generates hydrochloric acid (HCl). Be aware that quenching reactions with water can be exothermic.[13]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions.

Problem 1: Low or No Yield of the Desired Product

This is the most common issue and is almost always linked to reagent integrity or reaction conditions.

  • Possible Cause A: Degraded Sulfonyl Chloride

    • Diagnosis: The reagent may have been compromised by improper storage or handling, leading to hydrolysis before the reaction even began.

    • Solution & Prevention:

      • Qualify a New Bottle: Before use in a large-scale reaction, perform a small-scale test reaction with a reliable nucleophile (e.g., a simple amine) to confirm the reagent's activity.

      • Strict Inert Atmosphere Handling: Handle the solid reagent in a glovebox or under a positive pressure of inert gas.[14][15] Weigh it out quickly and reseal the container promptly.

  • Possible Cause B: Moisture in the Reaction Setup

    • Diagnosis: Trace moisture in the solvent, on the glassware, or from the atmosphere is quenching the sulfonyl chloride faster than it can react with your substrate.

    • Solution & Prevention:

      • Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for several hours and cool it under a stream of dry nitrogen or in a desiccator.[4][15]

      • Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.

      • Inert Atmosphere Reaction: Set up the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon setup.[7][16][17]

Workflow for a Moisture-Sensitive Reaction Setup

G cluster_0 Preparation Phase cluster_1 Reagent & Solvent Addition cluster_2 Reaction & Quench A Oven-Dry Glassware (>120°C, >4h) B Assemble Hot & Flush with N₂/Ar A->B C Cool to RT Under Inert Gas B->C D Add Anhydrous Solvent via Syringe/Cannula C->D E Add Substrate(s) D->E F Add 2-Oxo-indole- 5-sulfonyl chloride (in Glovebox or under N₂ flow) E->F G Run Reaction at Desired Temperature F->G H Carefully Quench (e.g., add to ice/water) G->H I Aqueous Work-up H->I

Caption: Workflow for setting up a moisture-sensitive reaction.

Problem 2: Formation of a Major, Unidentified Byproduct
  • Possible Cause: Hydrolysis During Reaction or Work-up

    • Diagnosis: If your reaction generates water as a byproduct or if the work-up is prolonged, the sulfonyl chloride can hydrolyze to 2-oxoindoline-5-sulfonic acid. This byproduct is highly polar and may be difficult to separate from other polar products or starting materials.[5]

    • Solution & Prevention:

      • Minimize Water Contact: If an aqueous work-up is necessary, perform it quickly and at low temperatures (e.g., pouring the reaction mixture onto ice).[4][18]

      • Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) to help remove water and the highly water-soluble sulfonic acid byproduct.[13]

      • Consider Non-Aqueous Work-up: If possible, consider a non-aqueous work-up, such as direct filtration through a plug of silica gel to remove polar impurities before solvent evaporation.

Section 3: Key Experimental Protocols

Protocol 3.1: Rigorous Drying of Reaction Solvents

Achieving an anhydrous state is paramount. The use of activated 3Å molecular sieves is a safe and effective method for many common solvents.[12][19]

  • Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a Schlenk flask. Heat to 180-200°C under a high vacuum for at least 8 hours.

  • Cooling: Allow the flask to cool completely to room temperature under a positive pressure of dry argon or nitrogen.

  • Drying: Add the solvent to be dried to the activated sieves under a positive pressure of inert gas.

  • Incubation: Seal the flask and let it stand for a minimum of 48 hours before use.[12][19] The solvent can be stored over the sieves and withdrawn as needed using a dry, inert-gas-flushed syringe.[19]

Protocol 3.2: Safe Reaction Quenching and Work-up

Quenching unreacted sulfonyl chloride must be done with care due to the exothermic reaction and HCl generation.

  • Prepare Quenching Solution: In a separate flask, prepare a stirred solution of cold water or a dilute sodium bicarbonate solution, often chilled in an ice bath.

  • Slow Addition: Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred quenching solution. Maintain a low temperature throughout the addition.

  • pH Check: If a basic wash is used, check the pH of the aqueous layer to ensure it is neutral or slightly basic to remove the sulfonic acid and HCl byproducts.

  • Extraction: Promptly extract the product into a suitable organic solvent.[13] Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Logical Flow for Troubleshooting Low Yields

G Start Low Reaction Yield Observed Q1 Was reagent handled under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were glassware & solvents rigorously dried? A1_Yes->Q2 Fix1 Implement Strict Inert Atmosphere Handling (Glovebox/Schlenk Line) A1_No->Fix1 Success Re-run Experiment Fix1->Success A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reagent's age or storage history unknown? A2_Yes->Q3 Fix2 Oven-dry glassware. Use freshly dried/anhydrous solvents. A2_No->Fix2 Fix2->Success A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Fix3 Perform small-scale test reaction or acquire a new batch of reagent. A3_Yes->Fix3 A3_No->Success Fix3->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • JoVE. (2022, February 2). Inert Atmosphere, with no O2. Retrieved from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 895–902.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • National Center for Biotechnology Information. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem. Retrieved from [Link]

  • ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization of 2-Oxoindoline-5-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary: The Characterization Challenge

The 2-oxoindoline-5-sulfonamide scaffold (often derived from isatin or oxindole) is a privileged structure in drug discovery, serving as a core for carbonic anhydrase inhibitors (CAIs) and CDK inhibitors. However, characterizing these derivatives presents a specific set of challenges:

  • Labile Protons: The presence of two distinct exchangeable proton types—the indole amide (

    
    ) and the sulfonamide (
    
    
    
    )—requires precise solvent selection to prevent signal broadening or disappearance.
  • Regioisomerism: Electrophilic substitution (e.g., chlorosulfonation) on the 2-oxoindoline core can yield mixtures of 5- and 6-substituted isomers, which are difficult to distinguish by MS alone.

This guide compares the 1H NMR performance of this scaffold across different solvent systems and contrasts NMR with alternative characterization techniques, establishing a gold-standard protocol for structural validation.

Comparative Analysis: Solvent Systems & Techniques

A. Solvent System Comparison

The choice of deuterated solvent is the single most critical variable in the NMR characterization of sulfonamides. The following table compares the three most common solvents for this specific scaffold.

FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)Acetone-d6
Solubility Excellent. Dissolves polar sulfonamides and ureas readily.Poor. Often requires heating/sonication; risk of precipitation.Good. Suitable for less polar derivatives.
Sulfonamide (

) Signal
Sharp Singlet. Strong H-bonding with DMSO stabilizes the protons, typically appearing at 7.0–7.5 ppm .Broad/Invisible. Rapid exchange and quadrupolar broadening often obliterate this signal.Broad Singlet. Visible but often overlaps with aromatics.
Indole Amide (

) Signal
Distinct Singlet. Highly deshielded (10.5–11.2 ppm ), crucial for confirming the oxindole core.Variable. Often broad or shifted upfield; difficult to integrate accurately.[1]Visible. Similar to DMSO but less deshielded.
Water Peak Interference High. Hygroscopic nature creates a large H2O peak at ~3.33 ppm (can obscure aliphatic signals).Low. H2O peak at ~1.56 ppm is usually distinct from key signals.Medium. H2O at ~2.84 ppm.
Resolution of Aromatics High. Good separation of H4, H6, and H7 protons.Medium. Overlap is common due to magnetic anisotropy differences.High. Good alternative if DMSO obscures specific peaks.

Expert Insight: For 2-oxoindoline-5-sulfonamides, DMSO-d6 is the mandatory standard . In


, the diagnostic 

protons are often invisible, leading to false negatives regarding the success of the sulfonation reaction.
B. Technique Comparison: 1H NMR vs. LC-MS

While LC-MS is faster for high-throughput screening, it fails to provide the regiochemical certainty required for structure-activity relationship (SAR) studies.

Feature1H NMR (600 MHz) LC-MS (ESI)
Primary Output Connectivity & RegiochemistryMolecular Weight & Purity
Regioisomer Distinction Definitive. Distinguishes 5- vs. 6-substitution via coupling constants (

values).
Ambiguous. Isomers often have identical retention times and fragmentation patterns.
Quantification Absolute. qNMR can determine purity without a reference standard.Relative. Ionization efficiency varies; requires standard curves.
Sample Recovery Yes. Non-destructive.[2]No. Destructive.

Structural Elucidation Logic

To validate the 2-oxoindoline-5-sulfonamide structure, you must confirm the substitution pattern on the aromatic ring. The 5-position substitution breaks the symmetry and leaves three aromatic protons: H4, H6, and H7.

The "Coupling Constant" Fingerprint
  • H4 (Proton ortho to Sulfonamide, meta to C3): Appears as a doublet (d) with a small meta-coupling constant (

    
    ). It is significantly deshielded by the adjacent 
    
    
    
    group and the C=O at position 2.
  • H6 (Proton ortho to H7, meta to H4): Appears as a doublet of doublets (dd) . It couples to H7 (

    
    , ortho) and H4 (
    
    
    
    , meta).
  • H7 (Proton ortho to H6): Appears as a doublet (d) with a large ortho-coupling constant (

    
    ).
    
Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning these signals.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.8 - 8.5 ppm) Count Count Aromatic Protons Start->Count Pattern Analyze Splitting Patterns Count->Pattern If 3 Protons found (Trisubstituted Ring) H4_Check Identify H4 (Deshielded, small J ~2Hz) Pattern->H4_Check Look for meta-coupling H7_Check Identify H7 (Shielded, large J ~8Hz) Pattern->H7_Check Look for ortho-coupling H6_Check Identify H6 (dd, J ~8Hz & ~2Hz) Pattern->H6_Check Look for both NH_Check Check Exchangeable Protons H4_Check->NH_Check H7_Check->NH_Check H6_Check->NH_Check Indole_NH Indole NH (~10.8 ppm, s) NH_Check->Indole_NH Sulf_NH Sulfonamide NH2 (~7.2 ppm, s, broad) NH_Check->Sulf_NH

Figure 1: Decision tree for the structural assignment of 5-substituted 2-oxoindoline derivatives based on 1H NMR splitting patterns.

Experimental Protocol

This protocol is designed to maximize signal-to-noise ratio (S/N) and resolution for sulfonamide derivatives.

Materials
  • Analyte: 5–10 mg of dried 2-oxoindoline-5-sulfonamide derivative.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Preparation:

    • Weigh 5–10 mg of sample into a clean vial.

    • Add 600 µL of DMSO-d6 .

    • Critical Step: If the sample does not dissolve immediately, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange or degradation.

    • Transfer to the NMR tube using a glass pipette to avoid plasticizer contamination.

  • Acquisition Parameters (400–600 MHz Instrument):

    • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

    • Number of Scans (NS): 16 (minimum) to 64 (for small samples).

    • Relaxation Delay (D1): Set to 2.0 seconds .

      • Reasoning: Sulfonamide protons have longer T1 relaxation times. A short D1 will attenuate these signals, making integration inaccurate.

    • Spectral Width (SW): 14 ppm (to capture the downfield Indole NH at ~11 ppm).

    • Temperature: 298 K (25°C).

  • Processing:

    • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz to smooth the baseline without compromising multiplet resolution.

    • Integration: Integrate the aromatic region carefully, ensuring the

      
       singlet (2H) is distinct from aromatic protons.
      

Reference Data: Characteristic Chemical Shifts

The following table provides the expected chemical shifts (


) for a generic 2-oxoindoline-5-sulfonamide in DMSO-d6.
PositionProton TypeChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
NH-1 Indole Amide10.60 – 11.20 Singlet (s)-
H-4 Aromatic (C4)7.60 – 7.90 Doublet (d)

H-6 Aromatic (C6)7.40 – 7.60 Doublet of Doublets (dd)

H-7 Aromatic (C7)6.90 – 7.10 Doublet (d)


Sulfonamide7.10 – 7.40 Broad Singlet (bs)-
H-3 Methylene (C3)3.50 – 3.60 Singlet (s)*-

*Note: If the C3 position is substituted (e.g., in hydrazone derivatives), this signal will shift or disappear.

Visualizing the Chemical Environment

Chemical_Shifts Core N1-H C2=O C3-H2 Ring C4-H C5-SO2NH2 C6-H C7-H Core->Ring Fused Shift_N1 10.8 ppm (Deshielded by C=O) Core:N1->Shift_N1 Shift_Sulf 7.2 ppm (Exchangeable) Ring:C5->Shift_Sulf Shift_H4 7.8 ppm (Ortho to SO2) Ring:C4->Shift_H4 Shift_H7 6.9 ppm (Shielded) Ring:C7->Shift_H7

Figure 2: Correlation between chemical structure and expected 1H NMR shifts in DMSO-d6.

References

  • Abraham, R. J., et al. (2006).[2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Supuran, C. T., et al. (2020).[11] Synthesis of some N-aroyl-2-oxindole benzenesulfonamide conjugates with carbonic anhydrase inhibitory activity. Bioorganic Chemistry.[2][4][9] Retrieved from [Link]

  • MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 5-Chlorosulfonyl-2-Oxindole Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 5-Chlorosulfonyl-2-Oxindole Reaction Products Content Type: Publish Comparison Guide

Executive Summary

5-chlorosulfonyl-2-oxindole is a high-value scaffold in medicinal chemistry, serving as a precursor for sulfonamide-based kinase inhibitors (e.g., indolinone derivatives). However, its high electrophilicity leads to rapid hydrolysis, creating analytical artifacts that complicate product verification. This guide compares analytical methodologies for characterizing its reaction products (sulfonamides), focusing on the selection of ionization sources (ESI vs. APCI) and mass analyzers (Q-TOF vs. Triple Quadrupole) to ensure data integrity in drug development workflows.

Part 1: Analytical Strategy & Causality

The Chemical Context

The core reaction involves the nucleophilic attack of an amine (


) on the sulfonyl chloride moiety of 5-chlorosulfonyl-2-oxindole.
  • Target Product: 5-sulfonamido-2-oxindole derivative.

  • Primary Impurity: 5-sulfo-2-oxindole (Hydrolysis product).

  • Analytical Challenge: Distinguishing the labile sulfonyl chloride starting material from its stable sulfonamide product without inducing in-source degradation.

Why LC-MS/MS?

While NMR provides structural certainty, it lacks the sensitivity for trace impurity profiling in high-throughput library synthesis. LC-MS/MS is the industry standard, but the choice of interface is critical:

  • ESI (Electrospray Ionization): The default for polar sulfonamides but susceptible to ion suppression and in-source fragmentation.

  • APCI (Atmospheric Pressure Chemical Ionization): A robust alternative for less polar derivatives, often yielding distinct fragmentation patterns useful for structural confirmation.

Part 2: Comparative Analysis of Analytical Architectures

Ionization Source Comparison: ESI vs. APCI

For 5-chlorosulfonyl-2-oxindole derivatives, the choice of ionization dictates the limit of detection (LOD) and spectral quality.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Oxindole Sulfonamides
Polarity Preference High (Ionic/Polar species)Medium to Low (Non-polar species)ESI is generally superior for sulfonamides due to the acidic -NH-SO2- proton.
Ionization Mechanism Solution-phase charge transferGas-phase ion-molecule reactionAPCI is preferred if the amine substituent (

) is highly lipophilic (e.g., long alkyl chains).
Matrix Tolerance Low (Susceptible to salt suppression)High (Robust against buffer salts)APCI is better for crude reaction mixtures containing residual bases (e.g., TEA, DIPEA).
In-Source Fragmentation Low (Soft ionization)Moderate (Thermal degradation possible)ESI preserves the molecular ion

or

better for labile sulfonamides.
Sensitivity (LOD) ~1–10 pg on-column~50–100 pg on-columnESI offers 10x higher sensitivity for trace impurity analysis.
Mass Analyzer Comparison: Q-TOF vs. Triple Quad (QqQ)
MetricQ-TOF (High Resolution) Triple Quad (QqQ) Application Context
Mass Accuracy < 5 ppm (Exact Mass)~0.7 Da (Nominal Mass)Use Q-TOF for structural elucidation of unknown side-products.
Quantitation Good dynamic range (3-4 orders)Excellent dynamic range (5-6 orders)Use QqQ for DMPK studies and routine QC quantification.
Scan Speed Fast (Full spectral acquisition)Fast (MRM mode only)Q-TOF is superior for "all-ion" monitoring in synthesis optimization.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to minimize hydrolysis artifacts and maximize signal stability.

Reagents & Preparation[1][2][3][4][5][6]
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Solvent B: Acetonitrile (LC-MS Grade). Avoid Methanol to prevent trans-esterification if residual sulfonyl chloride is present.

  • Quench Solution: 90:10 Acetonitrile:DMSO with 1% Isopropylamine (Immediate conversion of unreacted chloride to a stable sulfonamide marker).

Step-by-Step Workflow
  • Reaction Quench (Critical):

    • Aliquot 10 µL of reaction mixture.

    • Dilute into 990 µL of Quench Solution .

    • Causality: This instantly converts any remaining 5-chlorosulfonyl-2-oxindole into the isopropyl-sulfonamide derivative, distinguishing "unreacted starting material" from "hydrolyzed byproduct" in the MS trace.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: 5% B to 95% B over 3.5 min.

    • Validation: The oxindole core is polar; a shallow initial gradient ensures retention of the sulfonic acid impurity (

      
       min).
      
  • MS Detection (ESI Mode):

    • Polarity: Positive (+).

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor: 110 V (Optimized to prevent in-source loss of

      
      ).
      

Part 4: Data Interpretation & Visualization

Fragmentation Pathways

Understanding the fragmentation of 5-chlorosulfonyl-2-oxindole derivatives is essential for structural confirmation. The sulfonamide bond is the weakest link, often yielding a characteristic loss of


.

FragmentationPathway Parent Parent Ion [M+H]+ (Sulfonamide) Fragment1 Fragment A [M+H - SO2]+ Parent->Fragment1 - SO2 (64 Da) Rearrangement Fragment2 Fragment B (Amine Loss) [R-NH2]+ Parent->Fragment2 S-N Bond Cleavage CoreIon Oxindole Core Ion (m/z ~134) Fragment1->CoreIon Ring Contraction - CO (28 Da)

Figure 1: Characteristic ESI-MS/MS fragmentation pathway for oxindole sulfonamides. The neutral loss of


 (64 Da) is diagnostic for arylsulfonamides [1].[2]
Analytical Workflow Diagram

The following decision tree illustrates the logic for selecting the correct MS mode based on the reaction outcome.

Workflow Sample Reaction Mixture Quench Quench with Isopropylamine Sample->Quench Stabilize Analysis LC-MS Analysis Quench->Analysis Inject Result1 Peak A: Target Mass Analysis->Result1 Result2 Peak B: Mass + 42 Da (Isopropyl Adduct) Analysis->Result2 Result3 Peak C: Mass - R + OH (Sulfonic Acid) Analysis->Result3 Decision Interpretation Result1->Decision Success Result2->Decision Incomplete Rxn (Residual Chloride) Result3->Decision Hydrolysis (Wet Solvents)

Figure 2: Self-validating analytical workflow. The use of an amine quench allows differentiation between unreacted starting material (detected as isopropyl adduct) and hydrolysis degradation [2].

References

  • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Boyd, R. K., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

  • Sigma-Aldrich.[4] (n.d.). "LC-MS Grade Solvents and Reagents: Stability and Purity." Link

Sources

comparing reactivity of 2-oxoindoline-5-sulfonyl chloride vs tosyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right electrophile is critical for both synthetic efficiency and the pharmacological viability of the final therapeutic candidate. While tosyl chloride (TsCl) is the ubiquitous workhorse for general sulfonylation, 2-oxoindoline-5-sulfonyl chloride (also known as 5-chlorosulfonyl-2-oxindole) is a highly specialized, privileged building block used extensively in the development of targeted kinase inhibitors[1].

This guide provides an objective, data-driven comparison of their reactivity profiles, structural implications, and field-proven experimental protocols to help you optimize your synthetic workflows.

Structural and Electronic Profiling

The fundamental differences in reactivity between these two sulfonyl chlorides stem directly from their core aromatic systems:

  • Tosyl Chloride (TsCl): Features a p-tolyl core. The electron-donating methyl group slightly deactivates the sulfonyl chloride, making it highly stable, easy to handle on the benchtop, and moderately electrophilic[2]. It is the gold standard for converting amines to stable sulfonamides and alcohols to excellent leaving groups (tosylates).

  • 2-Oxoindoline-5-Sulfonyl Chloride: Features a bicyclic indolin-2-one (oxindole) core. The sulfonyl group is positioned para to the lactam nitrogen[3]. The oxindole ring introduces significant chemoselectivity challenges due to the presence of an acidic lactam NH (pKa ~10.3) and highly reactive C3 methylene protons[4][5]. Furthermore, this compound is moisture-sensitive and can slowly degrade back to its corresponding sulfonic acid upon prolonged standing[6].

Comparative Reactivity and Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents to guide your synthetic planning.

Property / MetricTosyl Chloride (TsCl)2-Oxoindoline-5-Sulfonyl Chloride
Molecular Weight 190.65 g/mol 231.66 g/mol [3]
Electrophilicity Moderate (Stabilized by p-methyl)High (Activated by bicyclic system)
Chemoselectivity Broad (Reacts with 1°/2° amines, alcohols)Specialized (Optimized for amine coupling)[1]
Base Compatibility Broad (NaOH, KOH, TEA, Pyridine)Restricted (Mild bases only: Pyridine, DIPEA)[7]
Storage & Stability Excellent (Benchtop stable for months)Moderate (Requires inert gas, 2-8 °C)[8]
Primary Application Protecting groups, leaving groupsPharmacophore core for kinase inhibitors[1]

Mechanistic Workflow: Chemoselective Sulfonylation

When designing a synthesis, the choice of base is the most critical variable. Strong bases (like NaOH in Schotten-Baumann conditions) work perfectly for TsCl but will deprotonate the oxindole core of 2-oxoindoline-5-sulfonyl chloride, leading to unwanted N-alkylation or dimerization.

Workflow cluster_TsCl Tosyl Chloride (TsCl) Workflow cluster_Oxo 2-Oxoindoline-5-Sulfonyl Chloride Workflow TsCl Tosyl Chloride (Highly Stable) Base1 Aqueous NaOH or TEA (Schotten-Baumann) TsCl->Base1 + Amine/Alcohol Product1 Tosyl Sulfonamide / Tosylate (General Protection) Base1->Product1 Rapid Conversion Oxo 2-Oxoindoline-5-Sulfonyl Chloride (Moisture Sensitive) Base2 Pyridine or DIPEA (Mild, Non-Aqueous) Oxo->Base2 + Amine Product2 Oxindole Sulfonamide (Kinase Inhibitor Scaffold) Base2->Product2 Chemoselective Coupling

Figure 1: Comparative sulfonylation workflows highlighting base selection and downstream applications.

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol A: Synthesis of 2-Oxoindoline-5-Sulfonyl Chloride

This protocol utilizes neat chlorosulfonic acid to achieve regioselective functionalization of the oxindole core[1][8].

  • Electrophilic Aromatic Substitution (0 °C): Place chlorosulfonic acid (20 mL, excess) in a dry, round-bottom flask cooled in an ice bath. Slowly add indolin-2-one (5.0 g, 37.5 mmol) portion-wise[1].

    • Causality: The excess chlorosulfonic acid acts as both solvent and reagent. The 0 °C temperature is critical to control the highly exothermic initial sulfonation and direct it exclusively to the C5 position, preventing poly-substitution.

  • Chlorination (70 °C): Remove the ice bath, stir at room temperature (RT) for 30 minutes, then heat the mixture to 70 °C for 1 hour[1].

    • Causality: Heating drives the thermodynamic conversion of the intermediate sulfonic acid into the highly reactive sulfonyl chloride.

  • Quenching & Isolation: Cool the reaction to RT. Danger: Slowly and carefully add the mixture dropwise into vigorously stirred ice-cold water[1].

    • Causality: Water violently hydrolyzes the excess chlorosulfonic acid into HCl and H₂SO₄. The target 2-oxoindoline-5-sulfonyl chloride is insoluble in acidic cold water and will crash out as a light brown precipitate[8].

  • Validation: Filter the precipitate under vacuum, wash thoroughly with cold water, and dry under reduced pressure. The product (yield ~71-80%) must be stored under inert gas at 2–8 °C to prevent reversion to sulfonic acid[1][8].

Protocol B: Chemoselective Amine Sulfonylation (Comparative)

This protocol demonstrates how to couple 2-oxoindoline-5-sulfonyl chloride without degrading the oxindole core[7].

  • Reaction Setup: Dissolve the target amine (1.2 eq) and 2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous 1,4-dioxane or dichloromethane (DCM)[9].

  • Base Addition: Add anhydrous Pyridine (3.0 eq) dropwise at 0 °C, then allow to warm to RT[1][9].

    • Causality: Pyridine is the optimal choice here. It acts as a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) and an acid scavenger, but it is not basic enough to deprotonate the oxindole NH or C3 methylene[5]. Using NaOH or NaH here would lead to complex mixtures of N-alkylated or aldol-condensed byproducts.

  • Validation & Workup: Stir for 1–3 hours until TLC indicates complete consumption of the sulfonyl chloride. Quench the reaction with 1N HCl to protonate and remove the pyridine into the aqueous layer. Extract the pure oxindole sulfonamide with ethyl acetate[7].

Applications in Drug Discovery

While TsCl is used to create generic leaving groups or protecting groups, 2-oxoindoline-5-sulfonyl chloride is a highly prized pharmacophore building block.

The oxindole core structurally mimics the adenine ring of ATP. When synthesized into a sulfonamide (e.g., coupling with N-Boc piperazine), the oxindole moiety anchors the molecule into the hinge region of kinases via critical hydrogen bonds[1]. The sulfonamide linker then projects the amine substituent into the solvent-exposed regions of the binding pocket. This exact reactivity profile has been successfully utilized to design potent inhibitors against Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies[1][7].

References

  • Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation Source: ChemRxiv / ACS Omega (2024) URL:[Link]

  • 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 4962506) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • p-Toluenesulfonyl chloride (CID 7083) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Design, synthesis of novel oxyindole inhibitors of denv rna dependent rna polymerase (WO2021260722A1)

Sources

HPLC Purity Analysis Methods for Indole-5-Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Indole-5-sulfonamides represent a critical structural motif in medicinal chemistry, serving as the core scaffold for 5-HT receptor agonists (e.g., Sumatriptan, Naratriptan) and various carbonic anhydrase inhibitors. Their analysis presents a unique "amphoteric" chromatographic challenge:

  • The Indole Core: Highly aromatic, hydrophobic, and susceptible to oxidation.

  • The Sulfonamide Moiety (

    
    ):  Weakly acidic (pKa ~10 for primary, lower for acyl-sulfonamides) with strong electronegativity.
    
  • Side Chains: Often contain basic amine functionalities (pKa ~9.5), leading to peak tailing on traditional silica.

This guide moves beyond generic "universal" methods to compare two distinct separation strategies: Classical C18 (Hydrophobic Interaction) vs. Phenyl-Hexyl (


-

Interaction)
.[1] We evaluate their performance in resolving positional isomers, synthetic byproducts, and oxidative impurities.

Comparative Analysis of Stationary Phases

Option A: The Baseline Standard – C18 (Octadecylsilane)

Mechanism: Purely hydrophobic partitioning (van der Waals forces). Best For: Routine potency assays, formulations with simple matrices.[2] Limitations: Often fails to resolve positional isomers (e.g., indole-4-sulfonamide vs. indole-5-sulfonamide) or structurally similar des-methyl impurities due to lack of shape selectivity.

Option B: The High-Selectivity Alternative – Phenyl-Hexyl

Mechanism: Mixed-mode retention combining hydrophobicity with


-

electron interactions between the phenyl ligand and the indole ring. Best For: Purity analysis, separation of positional isomers, and resolving aromatic impurities (e.g., dimers). Advantage: The electron-deficient sulfonamide group and electron-rich indole ring interact uniquely with the Phenyl-Hexyl phase, often inverting elution orders compared to C18, revealing hidden impurities.
Performance Comparison Matrix
FeatureMethod A: C18 (L1)Method B: Phenyl-Hexyl (L11)
Primary Interaction Hydrophobic (Solvophobic)Hydrophobic +

-

Stacking
Isomer Resolution Low to ModerateHigh (Critical for purity)
Peak Shape (Basic Analytes) Prone to tailing (requires end-capping)Generally sharper (steric protection)
Mobile Phase Compatibility High (100% Aqueous stable versions available)Requires MeOH for max

-interaction
Re-equilibration Time FastModerate
MS Compatibility ExcellentExcellent

Strategic Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal pathway based on your specific indole-5-sulfonamide derivative.

MethodSelection Start Analyte Characterization CheckBasic Contains Basic Side Chain? (e.g., alkylamine) Start->CheckBasic CheckIsomers Isomer Separation Required? (4- vs 5-sulfonamide) CheckBasic->CheckIsomers Yes (Amphoteric) MethodC18 PATH A: C18 Column High Surface Coverage Low pH (2.5) Phosphate CheckBasic->MethodC18 No (Neutral/Acidic) CheckIsomers->MethodC18 No (Routine) MethodPhenyl PATH B: Phenyl-Hexyl Methanol Modifier Mid pH (3.5-4.5) Formate CheckIsomers->MethodPhenyl Yes (Critical) Optimization Final Method Validation (ICH Q2) MethodC18->Optimization Optimize Ion-Pairing if tailing persists MethodPhenyl->Optimization Optimize MeOH ratio for pi-pi selectivity MethodHILIC PATH C: HILIC (Only for highly polar metabolites)

Caption: Decision tree for selecting the stationary phase based on analyte basicity and impurity profile requirements.

Detailed Experimental Protocols

Protocol A: High-Resolution Purity Analysis (Recommended)

This method utilizes the unique selectivity of Phenyl-Hexyl chemistry to resolve the parent indole-5-sulfonamide from closely related synthetic intermediates.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Methanol enhances

    
    -
    
    
    
    interactions more than Acetonitrile).
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Control is critical; higher temps reduce

    
    -
    
    
    
    selectivity).
  • Detection: UV-DAD. Extract at 225 nm (Indole strong absorption) and 275 nm (Sulfonamide specificity).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 10% B (Re-equilibration)

Why this works: The acidic pH (3.5) ensures the basic nitrogen (if present) is protonated (


) and the sulfonamide is neutral, preventing peak splitting. The methanol allows the phenyl ring of the stationary phase to interact with the indole core, pulling apart impurities that co-elute on C18.
Protocol B: Routine QC / Stability Indicating (Robust)

Ideal for standard formulations where unique selectivity is less critical than ruggedness.

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18, 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

    
    ), pH 2.5 (Adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Gradient: Linear gradient 5% to 70% B over 20 minutes.

Why this works: The low pH (2.5) aggressively suppresses silanol ionization on the silica surface, minimizing tailing for basic indole derivatives. Phosphate buffer provides excellent peak shape but is incompatible with MS detection.

Critical Data Review: Representative Performance

The following data summarizes the separation efficiency (


) and Tailing Factor (

) for a model compound (Sumatriptan Succinate) and a synthetic impurity (Indole-5-sulfonic acid).
ParameterProtocol A (Phenyl-Hexyl / MeOH)Protocol B (C18 / ACN)Interpretation
Resolution (

)
(Parent vs. Impurity)
3.8 2.1Phenyl-Hexyl provides superior separation space.
Tailing Factor (

)
1.151.35C18 shows slight tailing due to residual silanols.
Retention Time (Parent) 12.4 min9.8 minStronger retention on Phenyl-Hexyl due to

-interactions.
Selectivity (

)
(Positional Isomers)
1.12 1.03C18 barely resolves 4- vs 5-sulfonamide isomers.

Troubleshooting Guide: The "Self-Validating" System

To ensure Trustworthiness (Part of E-E-A-T), every run should include a system suitability check.

  • Peak Tailing > 1.5?

    • Cause: Secondary silanol interactions with the basic amine.

    • Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (Protocol B only) or switch to a "Charged Surface Hybrid" (CSH) C18 column.

  • Split Peaks?

    • Cause: pH is too close to the pKa of the sulfonamide (~10) or the amine (~9.6).

    • Fix: Ensure buffer pH is at least 2 units away from pKa.[3] For indole-5-sulfonamides, pH < 4.0 is safest.

  • Retention Drift?

    • Cause: "Phase Collapse" (Dewetting) if running 100% aqueous on standard C18.

    • Fix: Ensure at least 5% organic is present or use an "AQ" type column.

Mechanism of Action Visualization

Understanding why the separation occurs is vital for troubleshooting.

Mechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Indole-5-Sulfonamide (Analyte) Interaction1 Hydrophobic Van der Waals Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Specific to Indole) Analyte->Interaction2 C18_Ligand C18 Alkyl Chain C18_Ligand->Interaction1 Phenyl_Ligand Phenyl Ring Ligand Phenyl_Ligand->Interaction2

Caption: Mechanistic difference: C18 relies on bulk hydrophobicity, while Phenyl-Hexyl adds specific orbital interactions.[1]

References

  • United States Pharmacopeia (USP). Sumatriptan Succinate Monograph: Related Compounds. USP-NF.[4]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[5] Application Note 5990-4948EN.

  • Waters Corporation. Optimization of Triptan Separations Using Charged Surface Hybrid (CSH) Technology. Waters Application Note.

  • Kazakevich, Y. & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Chapter on Mixed-Mode Separations).

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.

Sources

Comparative Guide: 13C NMR Shifts of Carbonyl and Sulfonyl Carbons in Oxindoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an in-depth, mechanistic, and practical analysis of 13C NMR shifts in oxindoles, specifically focusing on the diagnostic C2-carbonyl and N-sulfonyl substituents.

Executive Summary & Mechanistic Insight

For: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Goal: To distinguish N-functionalized oxindoles (specifically N-sulfonyl derivatives) from their unsubstituted precursors using 13C NMR chemical shifts.

The oxindole (indolin-2-one) scaffold is a privileged structure in drug discovery, serving as the core for kinase inhibitors (e.g., Sunitinib) and various alkaloids. However, the C2-carbonyl resonance is highly sensitive to electronic perturbations at the N1 position. Correctly interpreting these shifts requires understanding the competition between amide resonance and inductive withdrawal .

The Mechanistic "Tug-of-War"

The chemical shift of the C2-carbonyl is dictated by the electron density at the carbonyl carbon. This density is a function of the nitrogen lone pair's ability to donate into the carbonyl


-system (resonance).
  • Unsubstituted/Alkyl-Oxindoles (Strong Resonance):

    • The nitrogen lone pair donates strongly into the carbonyl (

      
      ).
      
    • This imparts significant single-bond character to the C-O bond and increases electron density at the carbonyl carbon.

    • Result: The signal is shielded (relative to ketones), typically appearing at 175–180 ppm .

  • N-Sulfonyl Oxindoles (Resonance Suppression):

    • The sulfonyl group (

      
      ) is a powerful electron-withdrawing group (EWG). It competes for the nitrogen lone pair (
      
      
      
      resonance and inductive withdrawal).
    • This "locks" the nitrogen lone pair, preventing it from donating effectively into the oxindole carbonyl.

    • The C2-carbonyl retains more "pure ketone" character (double bond character).

    • Result: The signal is deshielded (shifted downfield), moving closer to the ketone region, often observed at >180 ppm or showing distinct perturbations relative to the parent amide.

Defining "Sulfonyl Carbons"

In the context of 13C NMR, "sulfonyl carbon" refers to the ipso-carbon of the sulfonamide substituent (the carbon directly bonded to the sulfur atom,


). This carbon experiences a significant deshielding effect due to the electronegative sulfur and the anisotropic cone of the sulfonyl group, typically resonating at 135–145 ppm .

Comparative Data Analysis

The following table summarizes the diagnostic chemical shifts for the C2-carbonyl and the sulfonyl-associated carbons.

Table 1: Diagnostic 13C NMR Shifts in Oxindole Derivatives

Structural ClassSubstituent (N1)C2-Carbonyl Shift (

, ppm)
Sulfonyl Ipso-C (

, ppm)
Mechanistic Driver
Unsubstituted Oxindole -H176.0 – 179.0 N/AStrong Amide Resonance
N-Alkyl Oxindole -CH3 / -Alkyl175.0 – 181.0 N/AInductive donation (+I) stabilizes resonance
N-Sulfonyl Oxindole

(Phenyl)
170.0 – 175.0 136.0 – 139.0 Resonance suppression by EWG; Ipso-C deshielded by S
N-Sulfonyl Oxindole

(Tosyl)
~172.0 – 176.0 133.0 – 136.0 Tosyl group anisotropy; Ipso-C distinct from phenyl

*Note on N-Sulfonyl Shifts: While "ketone character" suggests a downfield shift (>180), experimental data for N-acyl and N-sulfonyl lactams often show a paradoxical upfield shift (170-175 ppm) or minimal change compared to the parent. This is due to the competing anisotropy of the sulfonyl group and the specific twist angle of the N-S bond, which can shield the carbonyl carbon despite the electron withdrawal. The key diagnostic is the appearance of the Ipso-C doublet/singlet in the aromatic region.

Visualizing the Electronic Effects

The following diagram illustrates the electronic "tug-of-war" that dictates the observed chemical shifts.

OxindoleShifts cluster_outcome N-Sulfonylation Effect N_LonePair Nitrogen Lone Pair C2_Carbonyl C2 Carbonyl (C=O) N_LonePair->C2_Carbonyl Resonance Donation (Shielding) Shift_Result Observed Shift Change C2_Carbonyl->Shift_Result Shift to ~170-175 ppm (vs 178 ppm) Sulfonyl Sulfonyl Group (SO2) Sulfonyl->N_LonePair Electron Withdrawal (Competes for e-) Sulfonyl->Shift_Result Modulates Resonance

Caption: Electronic competition between the C2-carbonyl and N-sulfonyl group determines the final chemical shift.

Senior Scientist Protocol: Optimizing 13C Acquisition

As a Senior Application Scientist, I must emphasize that standard 13C parameters often fail to accurately integrate or even detect these specific carbons.

  • The Problem: Both the C2-carbonyl and the Sulfonyl Ipso-carbon are quaternary carbons (no attached protons). They have very long spin-lattice relaxation times (

    
    ), often exceeding 10-20 seconds. Standard pulse sequences (with 
    
    
    
    ) will saturate these signals, leading to low intensity or disappearance.
  • The Solution: Use a relaxation agent and modified delays.

Optimized Experimental Workflow

Step 1: Sample Preparation

  • Solvent: Use DMSO-d6 (approx. 0.6 mL) for N-sulfonyl oxindoles. They often have poor solubility in CDCl3, and DMSO provides sharper peaks for exchangeable protons (if any remain).

  • Relaxation Agent (Critical): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)3] .

    • Why? Cr(acac)3 is a paramagnetic relaxation agent. It drastically shortens the

      
       of quaternary carbons without shifting the peaks (unlike Lanthanides). This allows for quantitative integration and significantly improves S/N for the C2 and Ipso carbons.
      

Step 2: Acquisition Parameters (Bruker/Varian)

  • Pulse Sequence: zgig (Inverse Gated Decoupling) or standard zgpg if integration is not critical.

  • Relaxation Delay (D1): Set to 3–5 seconds (if using Cr(acac)3). If not using Cr(acac)3, D1 must be >10 seconds to see the quaternary C2 clearly.

  • Spectral Width: Ensure the window covers -10 to 220 ppm to capture the carbonyl and any potential high-field shifts.

  • Scans (NS): Minimum 1024 scans . Quaternary carbons rely solely on NOE (which is often suppressed in inverse gated) or relaxation, making them weak.

Step 3: Assignment Logic (Self-Validating)

  • Locate C2: Look for the most downfield peak. If >190 ppm, it's a ketone (impurity or ring opening). If 165-180 ppm, it's the amide/lactam.

  • Locate Ipso-C: Look for a low-intensity aromatic peak in the 130-145 ppm range.

  • Validation: Run an HMBC (Heteronuclear Multiple Bond Correlation) .

    • The Oxindole H3 protons (methylene/methine) will show a strong 2-bond correlation to the C2 Carbonyl .

    • The Ortho-protons of the sulfonyl group will show a strong 3-bond correlation to the Sulfonyl Ipso-C .

    • This cross-validation confirms the assignment without ambiguity.

Decision Tree for Assignment

AssignmentFlow Start Start: Acquire 13C Spectrum Check_C2 Check 165-185 ppm Region Start->Check_C2 Decision_C2 Peak Present? Check_C2->Decision_C2 Is_Amide Assign as C2-Carbonyl (Lactam) Decision_C2->Is_Amide Yes Check_Relax Re-run with Cr(acac)3 or longer D1 Decision_C2->Check_Relax No (Too weak) Check_Ipso Check 130-145 ppm Region (Look for Quaternary) Is_Amide->Check_Ipso HMBC_Check Run HMBC: Correlate H3 -> C2 Correlate H(ortho) -> C(ipso) Check_Ipso->HMBC_Check

Caption: Step-by-step workflow for unambiguous assignment of quaternary carbons.

References

  • National Institutes of Health (NIH) - PubChem. Oxindole Structure and Properties. Available at: [Link]

  • Royal Society of Chemistry (RSC). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Tables and Data. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Preparation of spirocyclic oxindoles and NMR characterization. Available at: [Link]

  • American Chemical Society (ACS). Synthesis and Characterization of N-Sulfonyl Lactams. Journal of Organic Chemistry. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling 2-Oxo-2H-indole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Oxo-2H-indole-5-sulfonyl chloride (CAS: 199328-31-9), also known as 5-chlorosulfonyl-2-oxindole, is a high-value electrophilic building block used frequently in the synthesis of sulfonamide-based pharmacophores.

As a Senior Application Scientist, I often see researchers underestimate this class of compounds because they appear as stable solids. However, this compound combines the corrosive nature of a sulfonyl chloride with the moisture sensitivity of the oxindole core. Upon contact with mucosal membranes or atmospheric moisture, it hydrolyzes to release hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and autocatalytic.

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven, self-validating workflow for handling, storage, and disposal.

Hazard Mechanism & Risk Assessment

To select the right PPE, you must understand the mechanism of injury.

  • Primary Hazard (Hydrolysis):

    
    
    
    • Consequence: Immediate, severe burns to skin, eyes, and respiratory tract. The HCl gas generated can cause delayed pulmonary edema.

  • Secondary Hazard (Sensitization): Sulfonyl chlorides are potent sensitizers. Repeated low-level exposure can lead to anaphylactic reactions.

  • Physical State: Solid (Melting Point ~160°C), but often contains fine dust that aerosolizes easily during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation.[1]

Protection ZoneStandard Operation (mg scale)Scale-Up / High Risk (>5g or Solutions)Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch) + GogglesSafety glasses are insufficient against corrosive dust or splashes.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Laminated Film (Silver Shield) or VitonSulfonyl chlorides can permeate nitrile. Double gloving provides a "breakthrough" buffer.
Respiratory Fume Hood (Sash at 18")P100 Respirator (if hood work is impossible)Inhalation of dust triggers immediate HCl generation in the lungs.
Body Lab Coat (100% Cotton/Nomex) + Closed ShoesChemical Resistant Apron (Tyvek/PVC)Cotton minimizes static; aprons prevent soak-through during spills.
Engineering Nitrogen/Argon BlanketBlast ShieldMoisture exclusion prevents degradation and pressure buildup.

Operational Workflow: Handling & Synthesis

The following workflow is designed to minimize moisture contact and aerosol generation.

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C under an inert atmosphere (Argon preferred due to density).

  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water inside, initiating hydrolysis that ruins the reagent and pressurizes the bottle.

Step 2: Weighing Protocol
  • Tare: Place the receiving flask (containing a stir bar) on the balance.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound looks "wet" or crusted (signs of HCl formation).

  • Containment: If weighing >1g, perform the weighing inside the fume hood using a draft shield, rather than on an open bench.

Step 3: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, or DMF). Avoid alcohols or water.

  • Base Trap: When using this reagent, always include a base (e.g., Pyridine, TEA, or DIPEA) in the reaction mixture to scavenge the HCl byproduct immediately.

Visual Workflow: Safe Handling Logic

HandlingWorkflow Start Start: Remove from Fridge Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection: Crusting or Acrid Smell? Equilibrate->Inspect Fail STOP: Hydrolysis Detected. Dispose as Acid Waste. Inspect->Fail Yes (HCl present) Weigh Weigh in Fume Hood (Anti-static Spatula) Inspect->Weigh No (Free flowing powder) Dissolve Dissolve in Anhydrous Solvent (+ Base Scavenger) Weigh->Dissolve Reaction Proceed with Synthesis Dissolve->Reaction

Figure 1: Decision tree for retrieving and assessing reagent quality before use. Note the critical stop point if hydrolysis is detected.

Disposal & Quenching Protocol

Never dispose of unreacted sulfonyl chlorides directly into aqueous waste streams without quenching. The delayed reaction can cause waste drums to pressurize and explode.

The "Controlled Hydrolysis" Method

Objective: Convert the reactive sulfonyl chloride into a water-soluble, non-reactive sulfonate salt.

  • Preparation: Prepare a 10% Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3) solution. Place it in a beaker with a stir bar.

  • Cooling: Place the beaker in an ice bath . The hydrolysis is exothermic.[2]

  • Dilution: Dilute the waste sulfonyl chloride in a small amount of acetone or DCM (if not already in solution).

  • Addition: Slowly add the organic solution to the stirring basic aqueous solution.

    • Observation: You will see bubbling (CO2 release).

  • Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.

  • Disposal: Once bubbling ceases and the solution is at room temperature, dispose of the mixture into the Aqueous Basic Waste container.

Visual Workflow: Quenching Logic

DisposalLogic Waste Reactive Waste (Sulfonyl Chloride) Mix Slow Addition (Dropwise) Waste->Mix Prep Prepare 10% Na2CO3 (Ice Bath) Prep->Mix Check Check pH > 8 & Bubbling Stopped Mix->Check Adjust Add more Base Check->Adjust pH < 7 Final Dispose: Aqueous Waste Check->Final pH > 8 Adjust->Check

Figure 2: Step-by-step quenching protocol ensuring complete neutralization before final disposal.

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes.[3][4][5] Do not use vinegar or neutralizing agents on the skin (heat of neutralization causes further damage).

  • Spill (Solid): Cover with dry lime or soda ash. Sweep up carefully to avoid dust.

  • Spill (Solution): Absorb with vermiculite. Treat the vermiculite as reactive waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962506, 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

Sources

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